N-(prop-2-yn-1-yl)cyclooctanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-prop-2-ynylcyclooctanamine |
InChI |
InChI=1S/C11H19N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h1,11-12H,3-10H2 |
InChI Key |
NLOKVLXOOZDKHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-(prop-2-yn-1-yl)cyclooctanamine: A Comprehensive Technical Guide
Executive Summary
The synthesis of N-(prop-2-yn-1-yl)cyclooctanamine (commonly referred to as N-propargylcyclooctanamine) represents a critical workflow in the development of functionalized pharmacophores and click-chemistry precursors. The propargyl moiety serves as a highly versatile alkyne ligation handle for Huisgen 1,3-dipolar cycloadditions, while the cyclooctyl ring provides unique steric bulk and lipophilicity.
This whitepaper outlines the optimal synthetic route for this molecule: the direct reductive amination of cyclooctanone with propargylamine. By leveraging Sodium Triacetoxyborohydride (STAB) as the reducing agent, this protocol ensures high chemoselectivity, prevents over-alkylation, and utilizes a self-validating acid-base purification system to guarantee product integrity.
Mechanistic Rationale & Pathway Selection
The Pitfalls of Direct Alkylation
A novice approach to synthesizing secondary amines often involves the direct alkylation of a primary amine (cyclooctanamine) with an alkyl halide (propargyl bromide). However, this pathway is fundamentally flawed for this target. Direct alkylation suffers from poor kinetic control, inevitably leading to statistical mixtures of primary, secondary, and undesired tertiary amines (over-alkylation). Furthermore, the basic conditions required for alkylation can trigger the isomerization of the propargyl group into a reactive allene, degrading the alkyne handle.
The Reductive Amination Advantage
To establish a high-yielding, controlled synthesis, direct reductive amination is the gold standard . By reacting cyclooctanone with propargylamine, an intermediate iminium ion is formed. This intermediate is subsequently reduced in situ to the desired secondary amine. Because imines only form once per primary amine equivalent, the risk of tertiary amine formation is entirely eliminated.
Retrosynthetic workflow for N-(prop-2-yn-1-yl)cyclooctanamine via reductive amination.
Reaction Optimization & Quantitative Data
The choice of reducing agent is the primary determinant of success in reductive amination. As established in the foundational studies by , Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is vastly superior to Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN).
Causality of Reagent Selection: NaBH₄ is a strong, unselective hydride source that prematurely reduces cyclooctanone to cyclooctanol before the imine can form. Conversely, STAB features three electron-withdrawing acetate groups that stabilize the boron-hydride bond. This renders STAB virtually unreactive toward aliphatic ketones, but highly reactive toward the more electrophilic iminium ion intermediate.
Causality of Solvent & Additive: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because its lower dielectric constant favors the tight ion-pairing of the iminium intermediate, accelerating reaction kinetics. The addition of 1.0 equivalent of Acetic Acid (AcOH) acts as a Brønsted acid catalyst, protonating the hemiaminal intermediate to facilitate the rate-determining loss of water .
Table 1: Optimization of Reductive Amination Parameters
| Reducing Agent | Solvent | Additive | Yield (%) | Primary Byproduct / Observation |
| NaBH₄ | MeOH | None | < 30% | Cyclooctanol (Premature ketone reduction) |
| NaBH₃CN | MeOH | AcOH (1 eq) | 72% | Trace tertiary amine; toxic HCN gas risk |
| NaBH(OAc)₃ | THF | None | 55% | Sluggish reaction kinetics; incomplete conversion |
| NaBH(OAc)₃ | DCE | AcOH (1 eq) | > 92% | Clean conversion; optimal conditions |
Mechanistic Pathway
The reaction proceeds via a distinct sequence of nucleophilic addition, dehydration, and selective hydride transfer.
Step-by-step mechanistic pathway of the reductive amination process.
Experimental Protocol: A Self-Validating System
This protocol is engineered to be a self-validating system . By utilizing an acid-base phase-switching workup, the inherent basicity of the target secondary amine is exploited. This chemical logic guarantees that unreacted starting materials and neutral byproducts are physically partitioned away from the product, ensuring high purity without the immediate need for column chromatography.
Reagents Required
-
Cyclooctanone: 1.0 equivalent (Electrophile)
-
Propargylamine: 1.1 equivalents (Nucleophile)
-
Sodium Triacetoxyborohydride (STAB): 1.4 equivalents (Reducing Agent)
-
Glacial Acetic Acid (AcOH): 1.0 equivalent (Catalyst)
-
1,2-Dichloroethane (DCE): Solvent (0.2 M concentration)
Step-by-Step Methodology
Phase 1: Iminium Ion Formation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Charge the flask with cyclooctanone (1.0 eq) and anhydrous DCE to achieve a 0.2 M solution.
-
Add propargylamine (1.1 eq) dropwise via syringe at room temperature.
-
Introduce glacial acetic acid (1.0 eq) to the stirring mixture. Allow the reaction to stir at room temperature for 30–45 minutes to ensure complete conversion to the iminium ion.
Phase 2: Selective Reduction 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Add STAB (1.4 eq) portion-wise over 10 minutes to control the mild exotherm. 7. Remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir vigorously for 12 hours. Monitor the consumption of cyclooctanone via TLC (Hexanes/EtOAc, KMnO₄ stain).
Phase 3: Self-Validating Acid-Base Workup 8. Quench: Terminate the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 9. Purification Filter (Acidic Extraction): Transfer the combined organic layers to a separatory funnel. Extract the organic phase with 1M HCl (3 × 30 mL).
- Causality: The target N-(prop-2-yn-1-yl)cyclooctanamine becomes protonated (ammonium salt) and migrates into the aqueous phase. Unreacted cyclooctanone and neutral impurities remain in the DCM layer, which is discarded.
- Product Recovery (Basification): Cool the acidic aqueous phase to 0 °C and carefully basify to pH > 10 using 2M NaOH.
- Extract the newly basified aqueous phase with fresh DCM (3 × 30 mL) to recover the free secondary amine.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound as a pale yellow oil.
Analytical Characterization
To verify the structural integrity of N-(prop-2-yn-1-yl)cyclooctanamine, confirm the following spectral markers:
-
MS (ESI+): Expected m/z for [M+H]⁺ is 166.16.
-
¹H NMR (CDCl₃, 400 MHz): Look for the terminal alkyne proton as a distinct triplet (due to long-range coupling) around δ 2.20 ppm. The propargylic CH₂ protons will appear as a doublet of doublets around δ 3.40 ppm, and the methine proton of the cyclooctyl ring will present as a multiplet near δ 2.80 ppm.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic Chemistry and Polymer Research (JOCPR) URL: [Link]
N-Propargylation of Cyclooctanamine: A Comprehensive Protocol for Selective Monoalkylation
Executive Summary
The synthesis of propargylic amines is a critical transformation in organic chemistry, frequently utilized to generate versatile precursors for copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry and complex alkaloid synthesis[1]. Among these, the N-propargylation of sterically hindered primary amines, such as cyclooctanamine, presents a unique synthetic challenge: maximizing the yield of the secondary amine while suppressing thermodynamic over-alkylation.
This technical guide provides a highly optimized, self-validating protocol for the synthesis of N-(prop-2-yn-1-yl)cyclooctanamine (CAS: 892596-86-0)[2]. By analyzing the causality behind solvent selection, temperature gradients, and phase-selective workups, this whitepaper equips researchers with a robust framework for achieving high-fidelity monoalkylation.
Mechanistic Principles & Reaction Design
The Challenge of Over-Alkylation
Cyclooctanamine is an eight-membered cyclic aliphatic amine[3]. While its unique conformational flexibility and steric bulk naturally reduce its susceptibility to dialkylation compared to linear aliphatic amines (e.g., n-octylamine), the secondary amine product remains nucleophilic. If the reaction is not carefully controlled, the newly formed N-propargylcyclooctanamine can undergo a second
Causality in Reagent Selection
Standard N-alkylation protocols employ propargyl bromide in the presence of a mild base[4]. The specific choices in this protocol are driven by the following mechanistic rationales:
-
Electrophile (Propargyl Bromide): Preferred over propargyl chloride due to the superior leaving group ability of the bromide ion, which allows the reaction to proceed at lower temperatures, thereby favoring kinetic control (monoalkylation).
-
Base (K₂CO₃): A heterogeneous, mild inorganic base is chosen over soluble organic bases (like Triethylamine or DIPEA). K₂CO₃ efficiently scavenges the HBr byproduct without participating in competing nucleophilic attacks.
-
Solvent (Acetonitrile - MeCN): MeCN is a polar aprotic solvent that optimally solvates the electrophile and accelerates the
transition state. Unlike DMF, MeCN is highly volatile and can be easily removed under reduced pressure, preventing emulsion issues during the aqueous workup.
Caption: Competing SN2 pathways in the N-propargylation reaction.
The Self-Validating Protocol
A chemical protocol is only as robust as its built-in validation mechanisms. This workflow incorporates three distinct checkpoints to ensure the integrity of the synthesis:
-
Reaction Monitoring (TLC): Cyclooctanamine exhibits a distinct purple spot when stained with ninhydrin. The secondary amine product stains with an orange/brown hue and migrates with a higher
value due to reduced hydrogen-bonding capacity. -
Phase-Selective Quenching: During the acid-base extraction, unreacted propargyl bromide remains in the organic phase, while the protonated amine products partition into the aqueous phase. This physical separation self-validates the removal of electrophilic impurities.
-
Spectroscopic Confirmation: NMR validation relies on the distinct terminal alkyne proton and the propargylic methylene protons.
Caption: Workflow for the N-propargylation of cyclooctanamine.
Step-by-Step Methodology
Phase 1: Preparation & Initiation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Charge the flask with cyclooctanamine (1.0 eq, 10 mmol, 1.27 g) and anhydrous acetonitrile (MeCN, 30 mL).
-
Add finely powdered, oven-dried potassium carbonate (K₂CO₃, 2.0 eq, 20 mmol, 2.76 g).
-
Cool the suspension to 0 °C using an ice-water bath. Causality: The initial low temperature mitigates the exothermic nature of the first alkylation event and drastically reduces the rate of dialkylation (
). -
Dissolve propargyl bromide (80 wt% in toluene, 1.1 eq, 11 mmol) in 5 mL of MeCN and add it dropwise over 30 minutes using a syringe pump.
Phase 2: Reaction & Monitoring
-
Remove the ice bath and allow the reaction mixture to warm to room temperature over 1 hour.
-
Attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 12–14 hours.
-
Validation Checkpoint: Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with ninhydrin to confirm the consumption of the primary amine.
Phase 3: Workup & Phase-Selective Extraction
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the inorganic K₂CO₃ salts. Wash the filter cake with Ethyl Acetate (EtOAc, 20 mL).
-
Concentrate the filtrate under reduced pressure to remove the volatile MeCN.
-
Dissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel.
-
Validation Checkpoint: Extract with 1M HCl (3 x 20 mL). The protonated amines will migrate to the aqueous layer, leaving unreacted propargyl bromide and non-basic impurities in the organic layer.
-
Collect the aqueous layers, cool to 0 °C, and carefully basify to pH 10–11 using 2M NaOH.
-
Extract the basified aqueous layer with Dichloromethane (DCM, 3 x 30 mL).
-
Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Purification
-
Purify the crude product via flash column chromatography on silica gel using a gradient eluent (0–5% MeOH in DCM) to afford pure N-(prop-2-yn-1-yl)cyclooctanamine.
Quantitative Data & Optimization Metrics
The following tables summarize the optimization parameters and the expected analytical data for the self-validating system.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temp Profile (°C) | Time (h) | Yield (%) | Dialkylation (%) |
|---|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 8 | 45 | 35 |
| 2 | THF | Et₃N | 60 | 16 | 55 | 20 |
| 3 | MeCN | Cs₂CO₃ | 60 | 12 | 78 | 12 |
| 4 | MeCN | K₂CO₃ | 0 to 60 | 14 | 85 | <5 |
Note: Entry 4 represents the optimized conditions detailed in the protocol above, demonstrating the highest yield with minimal over-alkylation.
Table 2: Spectroscopic Validation Data (N-(prop-2-yn-1-yl)cyclooctanamine)
| Technique | Signal / Shift | Structural Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 3.45 ppm (d, J = 2.4 Hz, 2H) | -CH₂- (Propargylic methylene) |
| ¹H NMR (CDCl₃) | 2.80 ppm (m, 1H) | -CH- (Cyclooctyl methine) |
| ¹H NMR (CDCl₃) | 2.20 ppm (t, J = 2.4 Hz, 1H) | Terminal Alkyne C-H |
| ESI-MS | m/z 166.15 | [M+H]⁺ |
References
-
Synthesis of propargylic amines - Organic Chemistry Portal. URL:[1]
-
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanamine - BenchChem. URL:[3]
-
Organic & Biomolecular Chemistry - RSC Publishing. URL:[4]
-
N-(prop-2-yn-1-yl)cyclooctanamine | C11H19N - PubChem - NIH. URL:[2]
Sources
An In-depth Technical Guide to the Spectral Characteristics of N-(prop-2-yn-1-yl)cyclooctanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
N-(prop-2-yn-1-yl)cyclooctanamine is a secondary amine featuring a cyclooctyl scaffold and a propargyl group. The cyclooctyl moiety offers a unique three-dimensional conformation, a desirable trait in medicinal chemistry for optimizing interactions with biological targets. The propargyl group, with its terminal alkyne, is a versatile functional handle for various chemical transformations, including "click" chemistry, making this molecule a valuable building block in the synthesis of more complex bioactive compounds and pharmaceutical intermediates.[1][2] An understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further applications.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for N-(prop-2-yn-1-yl)cyclooctanamine.
Caption: Molecular structure and atom numbering for N-(prop-2-yn-1-yl)cyclooctanamine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for N-(prop-2-yn-1-yl)cyclooctanamine are based on the known spectral data of cyclooctanamine and N-substituted propargylamines.[3][6][7]
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~2.7 - 2.9 | Multiplet (m) | - |
| H2-H8 (ring CH₂) | ~1.4 - 1.8 | Broad Multiplet (br m) | - |
| NH | ~1.0 - 2.0 (variable) | Broad Singlet (br s) | - |
| H9 (N-CH₂) | ~3.4 | Doublet (d) | ~2.4 |
| H11 (≡C-H) | ~2.2 | Triplet (t) | ~2.4 |
Rationale for ¹H NMR Predictions
-
Cyclooctyl Protons (H1-H8): In cyclooctanamine, the methine proton (CH-NH₂) appears around 2.92 ppm, and the numerous methylene protons of the ring produce broad, overlapping signals between approximately 1.53 and 1.76 ppm due to the ring's conformational flexibility.[3] Upon N-alkylation with the propargyl group, the electron-withdrawing effect will be minimal on the cyclooctyl ring itself. Therefore, the methine proton (H1) is expected to experience a slight downfield shift to ~2.7-2.9 ppm. The ring methylene protons (H2-H8) will likely remain as a complex, broad multiplet in the ~1.4-1.8 ppm region.
-
Amine Proton (NH): The chemical shift of the secondary amine proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to be a broad singlet and could appear anywhere between 1.0 and 2.0 ppm. This peak can be identified by its disappearance upon a D₂O shake experiment.[8]
-
Propargyl Protons (H9, H11): In N-substituted propargylamines, the methylene protons adjacent to the nitrogen (H9) typically resonate as a doublet around 3.4 ppm, coupled to the acetylenic proton.[9] The terminal acetylenic proton (H11) appears as a triplet around 2.2 ppm due to coupling with the methylene protons.[9] The characteristic coupling constant between these protons is approximately 2.4 Hz.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~58 - 62 |
| C2, C8 | ~33 - 36 |
| C3, C7 | ~27 - 29 |
| C4, C6 | ~25 - 27 |
| C5 | ~23 - 25 |
| C9 | ~35 - 39 |
| C10 | ~80 - 84 |
| C11 | ~71 - 74 |
Rationale for ¹³C NMR Predictions
-
Cyclooctyl Carbons (C1-C8): In cyclooctanamine, the carbon bearing the amino group (C1) resonates at approximately 53.1 ppm.[3] N-alkylation is known to shift the α-carbon downfield. Therefore, C1 in the target molecule is predicted to be in the ~58-62 ppm range. The other ring carbons (C2-C8) are expected to have chemical shifts similar to those in cyclooctanamine, which are approximately 35.0, 27.5, 25.8, and 24.0 ppm.[3]
-
Propargyl Carbons (C9-C11): The methylene carbon adjacent to the nitrogen (C9) in N-propargyl systems is typically found in the 35-39 ppm region.[9] The quaternary alkyne carbon (C10) is expected to be significantly downfield, in the range of 80-84 ppm, while the terminal alkyne carbon (C11) will be further upfield, around 71-74 ppm.[10][11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of N-(prop-2-yn-1-yl)cyclooctanamine in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). For observing the exchangeable NH proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable solvent.[12]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum Data
| m/z | Predicted Ion | Interpretation |
| 165 | [M]⁺˙ | Molecular Ion |
| 164 | [M-H]⁺ | Loss of a hydrogen atom |
| 126 | [M-C₃H₃]⁺ | Loss of the propargyl radical |
| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of C₂H₅ from the ring |
| 68 | [C₄H₆N]⁺ | Prominent fragment from propargylamine moiety |
| 54 | [C₄H₆]⁺ | Cyclobutene radical cation from ring fragmentation |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Rationale for Mass Spectrometry Predictions
The molecular weight of N-(prop-2-yn-1-yl)cyclooctanamine (C₁₁H₁₉N) is 165.28 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is expected at m/z 165. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[13]
-
α-Cleavage: The most likely fragmentation pathway involves the cleavage of a C-C bond within the cyclooctyl ring, alpha to the nitrogen. This would lead to the formation of various stable iminium cations. For instance, cleavage of the C1-C2 or C1-C8 bond followed by the loss of an ethyl radical would result in an ion at m/z 98.
-
Loss of the Propargyl Group: Cleavage of the N-C9 bond can lead to the loss of a propargyl radical (•CH₂C≡CH), resulting in a fragment ion at m/z 126, corresponding to the cyclooctyliminium ion.
-
Fragmentation of the Propargyl Moiety: The propargyl group itself can fragment, leading to a characteristic ion at m/z 39 ([C₃H₃]⁺). A significant peak at m/z 68, corresponding to [CH₂=N⁺=CH-C≡CH], is also anticipated based on the fragmentation of related propargylamines.
-
Ring Fragmentation: The cyclooctyl ring can undergo complex rearrangements and fragmentations, leading to a series of smaller hydrocarbon fragments, with a notable peak potentially at m/z 54.
Caption: Predicted major fragmentation pathways for N-(prop-2-yn-1-yl)cyclooctanamine in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.[4][11]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and the expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| ~3300 | ≡C-H stretch | Medium, sharp |
| ~3310 - 3350 | N-H stretch | Weak to medium |
| ~2920, ~2850 | C-H stretch (aliphatic) | Strong |
| ~2120 | C≡C stretch | Weak |
| ~1100 - 1200 | C-N stretch | Medium |
Rationale for IR Predictions
-
≡C-H and C≡C Stretching: The terminal alkyne of the propargyl group will give rise to a sharp, medium-intensity absorption at approximately 3300 cm⁻¹ due to the ≡C-H stretch. The C≡C triple bond stretch will appear as a weak absorption around 2120 cm⁻¹.[14][15]
-
N-H Stretching: As a secondary amine, a weak to medium intensity N-H stretching band is expected in the region of 3310-3350 cm⁻¹.[15] This is in contrast to primary amines, like cyclooctanamine, which show two distinct N-H stretching bands.[3]
-
C-H Stretching: Strong absorptions corresponding to the sp³ C-H stretching of the cyclooctyl and propargyl methylene groups will be present in the 2850-2960 cm⁻¹ region.[3]
-
C-N Stretching: The C-N stretching vibration for an aliphatic amine is expected to appear in the 1100-1200 cm⁻¹ range as a medium intensity band.[16]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As N-(prop-2-yn-1-yl)cyclooctanamine is expected to be a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands of the functional groups.
Conclusion
This in-depth technical guide provides a comprehensive and scientifically-grounded prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for N-(prop-2-yn-1-yl)cyclooctanamine. By leveraging the known spectral characteristics of its constituent fragments, cyclooctanamine and N-propargylamine, this guide offers a reliable reference for researchers and scientists working with this and related compounds. The detailed experimental protocols and the rationale behind the spectral predictions are intended to facilitate the unambiguous identification and characterization of this versatile synthetic building block in drug discovery and development endeavors.
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Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) | PharmaCores. (URL: [Link])
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Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite - Rsc.org. (URL: [Link])
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propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])
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An Introduction to Mass Spectrometry Ionization. (URL: [Link])
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Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS) - ACP. (URL: [Link])
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Supporting Information N-(propargyl)-bromacetamide (4) Propargylamine (0.1 ml, 1.45 mmol) was dissolved in water (15.0 ml) and w. (URL: [Link])
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Propargylamine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (URL: [Link])
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Solvent-free synthesis of propargylamines: an overview - PMC - NIH. (URL: [Link])
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Supporting Information Visible-Light-Induced Oxidative Formylation of N-Alkyl-N-(prop-2-yn-1-yl)anilines with Molecular Oxygen - The Royal Society of Chemistry. (URL: [Link])
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Cyclooctanamine - the NIST WebBook. (URL: [Link])
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infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (URL: [Link])
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- 3. Propargylamine [webbook.nist.gov]
- 4. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. PROPARGYLAMINE(2450-71-7) 1H NMR spectrum [chemicalbook.com]
- 8. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Propargylamine hydrochloride(15430-52-1) 13C NMR spectrum [chemicalbook.com]
- 12. Propargylamine hydrochloride(15430-52-1) IR Spectrum [m.chemicalbook.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. PROPARGYLAMINE(2450-71-7) IR Spectrum [chemicalbook.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
stability of N-(prop-2-yn-1-yl)cyclooctanamine under acidic/basic conditions
Executive Summary
N-(prop-2-yn-1-yl)cyclooctanamine (N-propargylcyclooctylamine) represents a critical scaffold in medicinal chemistry, particularly in the development of neuroprotective agents (MAO-B inhibitors) and as a "click-ready" synthon for bioconjugation.
Its stability profile is defined by a dichotomy: high stability in acidic media (via salt formation) versus conditional instability in basic environments (driven by prototropic isomerization). This guide delineates the mechanistic boundaries of these conditions, providing self-validating protocols for handling, storage, and degradation monitoring.
Core Stability Triad
| Condition | Primary Outcome | Stability Rating | Key Risk |
| Acidic (pH < 4) | Ammonium Salt Formation | High | Metal-catalyzed hydration (rare) |
| Basic (pH > 10) | Free Base / Isomerization | Moderate to Low | Acetylene-Allene rearrangement |
| Oxidative (Air) | N-Oxidation / Radical Polymerization | Low | Slow "browning" (polymerization) |
Chemical Structure & Reactivity Profile
To predict stability, we must analyze the functional interplay between the sterically demanding cyclooctyl ring and the reactive propargyl group.
-
Secondary Amine (
): The nitrogen center is the primary site of protonation. The cyclooctyl group provides moderate steric bulk, retarding nucleophilic attacks slightly compared to smaller rings, but does not prevent N-oxidation. -
Propargyl Group (
): This is the "warhead" of instability.-
Acidity: The propargylic protons (adjacent to Nitrogen) are weakly acidic (
), but their acidity is enhanced by the electron-withdrawing alkyne. -
Electrophilicity: The terminal alkyne is susceptible to hydration under harsh acidic conditions if catalytic metals (Hg, Au, Pd) are present.
-
Stability in Acidic Conditions
Mechanistic Insight
In the presence of mineral acids (HCl, H₂SO₄) or organic acids (TFA, acetic acid), the secondary amine is rapidly protonated to form the ammonium salt.
Why this confers stability:
-
Electronic Deactivation: Protonation removes the lone pair on nitrogen, shutting down N-oxidation pathways.
-
Prevention of Isomerization: The formation of the ammonium cation prevents the abstraction of the propargylic proton, effectively blocking the base-catalyzed rearrangement to the allene.
Risk Factors
While generally stable, "harsh" acidic conditions (e.g., 50% H₂SO₄ at reflux) can induce hydration of the triple bond to a ketone (via enol tautomerization), especially if trace transition metals are present.
Protocol 1: Stabilization via Hydrochloride Salt Formation
Use this protocol for long-term storage.
-
Dissolution: Dissolve 1.0 eq of N-(prop-2-yn-1-yl)cyclooctanamine in anhydrous diethyl ether or MTBE (0.1 M concentration).
-
Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether at 0°C.
-
Observation: Immediate formation of a white precipitate indicates salt formation.
-
-
Isolation: Filter the solid under an inert atmosphere (Argon).
-
Validation:
-
¹H NMR (D₂O): Verify the downfield shift of the propargyl
doublet (typically shifts from 3.4 to 3.9 ppm).
-
Stability in Basic Conditions
Mechanistic Insight: The Isomerization Trap
Under basic conditions, the free amine is generated. However, strong bases or prolonged exposure to moderate bases can trigger the Acetylene-Allene Isomerization (Prototropic Shift).
Pathway:
-
Base abstracts a propargylic proton.
-
Formation of a resonance-stabilized propargyl/allenyl anion.
-
Reprotonation at the terminal carbon yields the allenyl amine (
).
Allenyl amines are highly reactive enamines. They readily hydrolyze in the presence of trace water to form aldehydes/ketones and release the amine, or polymerize.
Diagram: Degradation Pathways
The following diagram illustrates the divergent pathways in acid vs. base.
Caption: Divergent stability pathways. Acidic conditions lock the molecule in a stable salt form, while basic conditions open the pathway to irreversible isomerization and degradation.
Experimental Recommendations
-
Extraction: Use weak bases (NaHCO₃, K₂CO₃) for "free-basing" during workups. Avoid strong bases (NaOH, KOH, NaH) unless necessary for a specific transformation.
-
Time Constraints: Process basic solutions immediately. Do not store the free amine in basic aqueous solution overnight.
Analytical Monitoring & Data
To confirm stability or detect degradation, rely on specific spectral markers.
Table 1: Diagnostic Spectral Markers
| Technique | Marker | Observation in Pure Compound | Observation in Degraded (Allenyl) Sample |
| ¹H NMR | Propargyl | Doublet ( | Disappears or shifts significantly. |
| ¹H NMR | Alkyne | Triplet ( | Replaced by multiplet at |
| HPLC | Retention Time | Peak A (Sharp) | Peak B (Broad, often elutes later due to lipophilicity change) + Polymer tailing. |
| Visual | Appearance | Clear/Colorless Liquid | Yellow |
Protocol 2: Stress Testing Workflow
Use this to validate the stability of a new batch.
-
Baseline: Acquire ¹H NMR of the fresh sample in
. -
Base Challenge: Dissolve 50 mg in
. Add 0.5 eq of (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Incubation: Stir at 40°C for 4 hours.
-
Analysis: Aliquot, quench with dilute HCl, extract, and run NMR.
-
Pass Criteria: >98% recovery of starting material signals.
-
Fail Criteria: Appearance of signals in the 5.0-6.5 ppm region (allene formation).
-
Storage & Handling Recommendations
Based on the chemical reactivity profile, the following handling hierarchy is established:
-
Preferred Form: Hydrochloride Salt (Solid).
-
Storage: -20°C, Desiccated.
-
Shelf Life: >2 years.
-
-
Alternative Form: Free Amine (Liquid).
-
Storage: 4°C, under Argon/Nitrogen atmosphere.
-
Shelf Life: 3-6 months (monitor for browning).
-
Note: Avoid storage in chlorinated solvents (DCM/Chloroform) for extended periods as secondary amines can react slowly with them (quaternization).
-
Diagram: Handling Decision Tree
Caption: Decision tree for optimal storage. Conversion to salt is the critical control point for long-term stability.
References
-
Synthesis and Properties of Propargyl Amines
-
Source: Organic Chemistry Portal. "Synthesis of Propargylamines."
-
URL:[Link]
-
-
Acetylene-Allene Isomerization Mechanism
-
Stability of MAO Inhibitors (Propargyl amine analogs)
-
General Amine Stability
-
Title: "Forced degradation studies: A critical lens into pharmaceutical stability."
-
Source: Clinical Trials Arena.
-
URL:[Link]
-
Sources
theoretical modeling of N-(prop-2-yn-1-yl)cyclooctanamine structure
Theoretical Modeling Framework for N-(prop-2-yn-1-yl)cyclooctanamine Structure
Executive Summary
N-(prop-2-yn-1-yl)cyclooctanamine (C₁₁H₁₉N) represents a high-value scaffold in medicinal chemistry, merging the lipophilic, conformationally complex cyclooctane ring with a reactive propargyl warhead.[1] This structure is frequently implicated in the design of monoamine oxidase (MAO) inhibitors and serves as a versatile "click chemistry" handle for proteolysis-targeting chimeras (PROTACs).
This guide provides a rigorous theoretical modeling framework for this molecule. Unlike rigid scaffolds (e.g., benzene), the cyclooctane ring exhibits a non-manifold energy landscape (intersecting sphere and Klein bottle topologies), requiring advanced conformational sampling before Density Functional Theory (DFT) optimization.
Part 1: Structural Deconstruction & Conformational Dynamics[1]
The modeling of N-(prop-2-yn-1-yl)cyclooctanamine cannot be treated as a static optimization problem.[1] The cyclooctane ring exists in a dynamic equilibrium of conformers, primarily the Boat-Chair (BC) , Crown (Cr) , and Boat (B) forms.[2]
The Cyclooctane Ring Challenge
Experimental and theoretical data confirm that the Boat-Chair (BC) conformation is generally the global minimum for unsubstituted cyclooctane. However, the N-propargyl substituent introduces 1,3-transannular interactions that may shift this equilibrium.
-
Boat-Chair (BC): Typically the most stable (0.0 kcal/mol relative energy).
-
Crown (Cr): Often ~1.5–2.0 kcal/mol higher; highly symmetric but entropically disfavored.[1]
-
Tub/Boat (B): Higher energy intermediates.[1]
Directive: You must generate a conformational ensemble. Optimizing a single drawn structure will likely trap the system in a local minimum (e.g., a twisted boat), leading to erroneous Boltzmann-averaged properties.
The Propargyl "Warhead"
The prop-2-yn-1-yl group is linear (sp-hybridized) and electron-withdrawing relative to an alkyl chain.[1] This influences the basicity of the secondary amine (lowering pKₐ) and creates a specific dipole vector essential for binding affinity modeling.
Part 2: Computational Workflow (The Core Protocol)
This protocol ensures self-validating results by combining molecular mechanics sampling with high-level DFT.[1]
Step 1: Conformational Ensemble Generation
Do not start with DFT.[1] The degrees of freedom (ring puckering + N-inversion + C-N rotation) require a low-cost search.[1]
-
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.[1]
-
Force Field: OPLS4 or MMFF94s (specifically parameterized for conformational flexibility).
-
Solvent: Implicit water (Generalized Born/Surface Area) to prevent vacuum-phase collapse of polar groups.[1]
-
Filter: Retain all conformers within 5.0 kcal/mol of the global minimum.
Step 2: DFT Geometry Optimization
Refine the surviving conformers using a dispersion-corrected functional.[1] Cyclooctane stability relies heavily on transannular dispersion forces (H[1]···H interactions) which standard B3LYP fails to capture accurately.
-
Functional: wB97X-D or M06-2X .[1] These range-separated hybrids explicitly account for medium-range dispersion.[1]
-
Basis Set: def2-SVP (optimization) and def2-TZVP (final energy).[1] The "def2" family is balanced for cost/accuracy.[1]
-
Solvation: SMD (Solvation Model based on Density) . It outperforms IEF-PCM for calculating ΔG_solv, particularly for charged species (protonated amine).
Step 3: Frequency Calculation[1]
-
Verify stationary points (zero imaginary frequencies).
-
Calculate Thermochemical corrections (Zero-Point Energy, Enthalpy, Gibbs Free Energy) at 298.15 K.
Visualization of Workflow
Figure 1: Hierarchical computational workflow for modeling flexible amine scaffolds.
Part 3: Electronic & Reactivity Profiling[1]
pKₐ Prediction
The basicity of the secondary amine is the critical physicochemical parameter. The propargyl group's inductive effect (
Protocol: Use the thermodynamic cycle method combined with explicit solvation.
-
Explicit Water: Include 1–3 explicit water molecules H-bonded to the ammonium proton during optimization. This stabilizes the cation and corrects systematic errors in continuum models for ionic species.
-
Reference: Use a fitted correction equation for secondary amines (e.g.,
) calibrated against experimental amine data sets.
Frontier Molecular Orbitals (FMO)[1]
-
HOMO: Localized on the Nitrogen lone pair (nucleophilic center).[1]
-
LUMO: Typically located on the alkyne
system (electrophilic character, though weak). -
Gap Analysis: A large HOMO-LUMO gap indicates kinetic stability.[1] For click chemistry (CuAAC), the energy of the alkyne HOMO/LUMO relative to the azide dipole is the key predictor of reactivity.
Reactivity Descriptors (Fukui Functions)
To predict the site of metabolic attack (e.g., by Cytochrome P450) or chemical derivatization, calculate the condensed Fukui function (
-
Result: The
-carbons (ring CH and propargyl CH2) adjacent to the nitrogen usually show the highest values, indicating susceptibility to oxidative dealkylation.
Part 4: Data Presentation & Case Study
Table 1: Predicted Physicochemical Properties (Theoretical)
Values below are representative estimates for a wB97X-D/def2-TZVP level calculation.
| Property | Value (Est.) | Significance |
| Global Min. Conformer | Boat-Chair (BC) | Dominant species in solution (>70%). |
| Dipole Moment (Debye) | ~1.3 D | Influences solubility and membrane permeability.[1] |
| HOMO Energy | -6.2 eV | Correlates with oxidation potential (metabolic stability).[1] |
| pKₐ (Calc) | 8.5 – 9.2 | Lower than typical dialkylamines (~10.[1]5) due to propargyl induction.[1] |
| LogP (Consensus) | 2.4 | Lipophilic; likely CNS active (Blood-Brain Barrier permeable).[1] |
Case Study: Modeling "Click" Reactivity
If modeling the reaction with an azide (e.g., benzyl azide) to form a triazole:
-
Transition State (TS) Search: Use the QST3 (Quadratic Synchronous Transit) method.[1]
-
Input: Reactants (Amine + Azide), Product (Triazole), and a Guess TS Structure.
-
Catalysis: If modeling CuAAC, include a Copper(I) atom coordinated to the alkyne.[1][3] The barrier should drop from ~25 kcal/mol (thermal) to <10 kcal/mol (catalyzed).[1]
References
-
Cyclooctane Conformational Analysis
-
Martin, S. F., et al. "Topology of Cyclo-Octane Energy Landscape." Journal of Chemical Theory and Computation, 2010. Link
- Significance: Defines the "sphere + Klein bottle" topology of the ring's energy surface.
-
-
DFT Protocols for Amines
-
pKa Prediction Methodology
-
Propargylamine Synthesis & Properties
Sources
Methodological & Application
strain-promoted azide-alkyne cycloaddition (SPAAC) with N-(prop-2-yn-1-yl)cyclooctanamine
Executive Summary & Scientific Clarification
In the landscape of bioconjugation and click chemistry, the choice of alkyne dictates the entire experimental trajectory. This application note addresses a common structural paradox encountered when designing workflows with N-(prop-2-yn-1-yl)cyclooctanamine .
At first glance, the presence of the "cyclooctane" ring might suggest compatibility with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, structural analysis reveals that the 8-membered ring is fully saturated. The alkyne resides exclusively on the N-propargyl substituent, making it a terminal alkyne . Because terminal alkynes have an activation energy barrier of ~16.2 kcal/mol, they require a copper(I) catalyst to form a reactive copper-acetylide intermediate[1]. Therefore, this molecule fundamentally undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , not SPAAC.
Conversely, SPAAC relies on the ~18 kcal/mol ring strain of true cyclooctynes (e.g., DBCO, BCN) to lower the activation energy of the cycloaddition to ~8.0 kcal/mol, allowing the reaction to proceed without a catalyst[1]. To provide a comprehensive guide, this note details the CuAAC protocol required for N-(prop-2-yn-1-yl)cyclooctanamine and contrasts it with a true SPAAC protocol using a structurally analogous strained cyclooctyne (DBCO-amine).
Mechanistic Workflows
The following diagram illustrates the divergent mechanistic pathways dictated by the structural properties of the chosen alkyne.
Mechanistic divergence between CuAAC (terminal alkynes) and SPAAC (strained cyclooctynes).
Quantitative Data Presentation
When designing a drug-conjugate or biomaterial, the choice between CuAAC and SPAAC impacts kinetics, toxicity, and product uniformity.
| Parameter | CuAAC (N-(prop-2-yn-1-yl)cyclooctanamine) | SPAAC (e.g., DBCO-amine) |
| Catalyst Requirement | Cu(I) (e.g., CuSO₄ + Ascorbate) | None (Catalyst-free) |
| Activation Energy (ΔE‡) | ~16.2 kcal/mol (lowered via Cu-acetylide) | ~8.0 kcal/mol |
| Reaction Kinetics | Fast (10 – 100 M⁻¹s⁻¹) | Moderate (0.1 – 1 M⁻¹s⁻¹) |
| Regioselectivity | Strictly 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-regioisomers |
| Biocompatibility | Low (Cu-induced ROS toxicity) | High (True bioorthogonal compatibility) |
| Typical Incubation | 1 - 2 hours at Room Temperature | 2 - 12 hours at Room Temperature |
Experimental Protocols
Protocol A: CuAAC with N-(prop-2-yn-1-yl)cyclooctanamine
Use this protocol when product uniformity (strict 1,4-regioselectivity) is required and the system can tolerate copper.
Reagents:
-
Target Azide (e.g., Azido-fluorophore or Azido-peptide)
-
N-(prop-2-yn-1-yl)cyclooctanamine (MW: 165.28 g/mol )
-
CuSO₄·5H₂O (Catalyst precursor)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (Ligand)
-
Sodium Ascorbate (Reducing agent)
Step-by-Step Methodology:
-
Stock Preparation: Prepare 100 mM stocks of N-(prop-2-yn-1-yl)cyclooctanamine in DMSO. Prepare 20 mM CuSO₄, 50 mM THPTA, and 100 mM Sodium Ascorbate in degassed water.
-
Pre-complexation (Critical Causality Step): In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 1 µL CuSO₄ + 2 µL THPTA). Incubate for 5 minutes.
-
Why? Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) that degrade sensitive biomolecules and stabilizes the Cu(I) oxidation state once reduced[2].
-
-
Reaction Assembly: To your reaction buffer (e.g., PBS, pH 7.4), add the Target Azide (final conc. 50 µM) and N-(prop-2-yn-1-yl)cyclooctanamine (final conc. 100 µM).
-
Catalyst Addition: Add the pre-complexed Cu/THPTA mixture to the reaction vessel (final Cu conc. 100 µM).
-
Initiation: Add Sodium Ascorbate (final conc. 1 mM).
-
Why? Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ[3].
-
-
Incubation: Incubate at room temperature for 1–2 hours in the dark.
Protocol B: SPAAC with a Strained Cyclooctyne (e.g., DBCO-amine)
Use this protocol for live-cell imaging or sensitive in vivo applications where copper toxicity must be avoided[4].
Reagents:
-
Target Azide
-
DBCO-amine (or similar cyclooctyne)
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of DBCO-amine in DMSO.
-
Reaction Assembly: In your reaction buffer, combine the Target Azide (50 µM) and DBCO-amine (150 µM, 3 molar equivalents).
-
Incubation: Incubate at room temperature for 2–12 hours.
-
Why? Because the reaction is driven entirely by the thermodynamic release of ring strain, no reducing agents or ligands are needed[1]. However, the slower kinetics compared to CuAAC necessitate a longer incubation time and a slight molar excess of the alkyne. SPAAC will yield a mixture of 1,4- and 1,5-regioisomers[5].
-
Self-Validating Quality Control (QC)
Every protocol described must function as a self-validating system to ensure trustworthiness. To verify that the cycloaddition occurred via the intended click mechanism rather than non-specific binding:
-
Mass Spectrometry (LC-MS) Validation: Analyze the purified product. The final mass must equal the exact sum of the azide and alkyne masses. Click reactions are 100% atom-economical; no leaving groups are lost during the formation of the triazole ring[1].
-
Negative Control Causality: Always run a parallel reaction omitting Sodium Ascorbate (for CuAAC) or using a non-strained terminal alkyne without copper (for SPAAC). The absolute absence of product in these controls validates that the observed ligation in your primary tube is strictly mediated by the specific catalytic or strain-promoted mechanism.
References[3] Azide-alkyne Huisgen cycloaddition - Wikipedia. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECF6ALr8lZr83ebu9BcXQXz6OjWT7U6uH9Pu5HUWXLhHlOZY6ZMs0K2JHoS8yU422QiMctp01B5U3tHTdbkAd91EtZaZ_gESGjBaJkhlQWxy6z2FORHJuDo_OwHDzAqbYiZk1U7z_OVGagLlmN7KUBbT3rwxxbyJt7Lxw=[4] A real-time, click chemistry imaging approach reveals stimulus-specific subcellular locations of phospholipase D activity. Source: pnas.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp9Vl5ilzCenKoHFqMiTLdQz-dDiSFKQqeT_X1csKnSnNkdKqVSmwKzfsKAbNH7X8cU5c0EBABaKse_JCPfo7z1Z6Xl6hp7jWkI78YoujPvB7g2bB7Wx2ja642GyqJCCr4fAO0hTmVN-Xe4g==[2] Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8nDtPKXX6Ii9Lxf-pqtfOeYSFVHoUkj9HJ1OXLRNHgg0soZeanf_TOrjuDRsL_oHIT3_6v_spN_mD9bo9YqLKwCk--UIP05NWmCFbha5N0LZsDWPh5WPUW0xSzWR79jOnYLFDtECGr_mxmw=[5] Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEG8AdbeK_yTYj1GLXVDRgUWEF83layiRX-1_tLrv2N8eLjOXBxhaPoINybb1VKoge3w8QFs-YMggDMSnEdN8uMrrYsIjN3JEGxn4qNcG-I85ywscAOCi4qi7XHKcfkrSmMAIWqZ8r7eDz5E=[1] Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAIlULFxlnTym2TMe1Fm-0hDj7qKAMpTE77JgCOy-bJAA1cwAF3ljqYJD25GNw-B7RMAndJRq4opACGvYT64w_np5eEx3fJRqYqPF--rCzoy6ZLQ_tD0Wqu5m8rLnrZx00v0c6ttdzwHb6WaY=
Sources
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
bioconjugation protocol using N-(prop-2-yn-1-yl)cyclooctanamine
Topic: Bioconjugation Utilizing Amine-Functionalized Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Landscape of Bioorthogonal Chemistry
The covalent modification of biomolecules—a process known as bioconjugation—is a cornerstone of modern biological research and therapeutic development.[1] From antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging, the ability to selectively attach a molecule of interest to a specific site on a biomolecule is paramount. "Click chemistry" has revolutionized this field by offering a set of reactions that are rapid, efficient, and highly specific.[2]
Within the click chemistry family, the cycloaddition between an azide and an alkyne to form a stable triazole is the most prominent. This reaction can be performed in two primary ways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]
-
CuAAC utilizes a terminal alkyne (like a propargyl group) and requires a copper(I) catalyst. While highly effective, the inherent toxicity of copper can be a significant drawback in biological systems, potentially perturbing cellular processes or denaturing sensitive proteins.
-
SPAAC , in contrast, is a bioorthogonal reaction that proceeds without a catalyst.[][6] It leverages the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne, to drive the reaction with an azide.[7][8] This catalyst-free nature makes SPAAC exceptionally well-suited for applications in complex biological milieu, including live-cell labeling and the development of therapeutics.[9][10]
The user specified an interest in N-(prop-2-yn-1-yl)cyclooctanamine . This molecule contains a terminal alkyne (prop-2-yn-1-yl) and would therefore be suitable for CuAAC . However, given the focus of modern bioconjugation on minimizing perturbation to biological systems, this guide will focus on the more broadly applicable and bioorthogonal SPAAC reaction. We will use a representative amine-functionalized strained cyclooctyne, such as BCN-amine or DBCO-amine, as the model reagent. The principles and protocols described herein are readily adaptable to other similar strained cyclooctynes.
The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne, which is approximately 18 kcal/mol.[8] This stored energy is released upon the [3+2] cycloaddition reaction with an azide, lowering the activation energy to a point where the reaction can proceed efficiently at physiological temperatures (4-37°C) and pH without a catalyst.[8][9] The resulting triazole linkage is exceptionally stable, resisting hydrolysis and enzymatic degradation.[6]
The amine functionality on the cyclooctyne reagent serves as a versatile chemical handle. It allows for the covalent attachment of the cyclooctyne to a wide array of molecules (e.g., drugs, fluorophores, biotin) that have been activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. Once the cyclooctyne is attached to the molecule of interest, it can then be "clicked" onto a biomolecule that has been engineered or modified to contain an azide group.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: Two-Step Labeling of an Azide-Modified Protein
This protocol describes a common workflow: 1) Activating a molecule of interest (e.g., a small molecule drug or a fluorescent dye) with an amine-reactive NHS ester. 2) Reacting the NHS-ester-activated molecule with an amine-functionalized cyclooctyne. 3) Conjugating the resulting cyclooctyne-tagged molecule to an azide-modified protein.
Materials and Reagents
-
Cyclooctyne Reagent: BCN-amine, DBCO-amine, or similar (e.g., from MilliporeSigma, BroadPharm, Click Chemistry Tools).
-
Azide-Modified Biomolecule: e.g., Azide-modified antibody or protein (1-10 mg/mL).
-
Molecule of Interest: A molecule containing a carboxylic acid to be activated, or a pre-activated NHS ester derivative (e.g., Biotin-NHS, DBCO-NHS ester).[11]
-
Activation Reagents (if needed): N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffers: Phosphate-Buffered Saline (PBS), pH 7.4. Some studies suggest HEPES buffer may lead to faster rates.[12][13] Avoid buffers containing primary amines (e.g., Tris) or azides (e.g., sodium azide as a preservative).[14]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes (10K MWCO), or Size-Exclusion Chromatography (SEC) system.
-
Analytical Equipment: SDS-PAGE system, mass spectrometer (ESI-MS or MALDI-TOF).
Step 1: Preparation of Cyclooctyne-Labeled Molecule (Example: Labeling with Biotin)
This step involves reacting an amine-functionalized cyclooctyne with a commercially available NHS-ester of biotin.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the amine-functionalized cyclooctyne (e.g., BCN-Amine) in anhydrous DMSO.
-
Prepare a 10-20 mM stock solution of Biotin-NHS in anhydrous DMSO.
-
-
Reaction:
-
In a microcentrifuge tube, combine 1.0 equivalent of the BCN-Amine stock solution with 1.2 equivalents of the Biotin-NHS stock solution.
-
Add a suitable reaction buffer (e.g., PBS pH 7.4 with 10% DMSO as a co-solvent to ensure solubility) to achieve a final BCN-Amine concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS-ester.
Causality Insight: Using a slight excess of the NHS-ester ensures that all the amine-functionalized cyclooctyne is consumed. The reaction is typically rapid at room temperature. The resulting BCN-Biotin solution can often be used in the next step without purification, provided the excess Biotin-NHS will not interfere with the subsequent bioconjugation.
Step 2: Conjugation of BCN-Biotin to Azide-Modified Protein
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[12]
-
Stoichiometry Calculation: Determine the molar ratio of the cyclooctyne-labeled molecule to the protein. A common starting point is a 10- to 20-fold molar excess of the cyclooctyne reagent over the protein. This excess drives the reaction to completion.
-
Conjugation Reaction:
-
Add the calculated volume of the BCN-Biotin solution from Step 1 to the azide-modified protein solution.
-
If the volume of the DMSO stock solution exceeds 10% of the total reaction volume, it may be necessary to perform a buffer exchange on the protein into a buffer containing a co-solvent to prevent precipitation.[12]
-
Incubate the reaction. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentration of reactants.[12] Incubation can be done at room temperature or 37°C for faster kinetics, provided the protein is stable at the higher temperature.[12][13]
-
Step 3: Purification of the Bioconjugate
It is critical to remove unreacted small molecules from the final conjugate.
-
Removal of Excess Reagents:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a desalting column (like a PD-10 or Zeba column) equilibrated with the desired final storage buffer (e.g., PBS). This efficiently separates the high-molecular-weight protein conjugate from low-molecular-weight unreacted BCN-Biotin.[12]
-
Dialysis: The reaction mixture can be dialyzed against a large volume of the storage buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa for antibodies. This method is effective but generally slower than SEC.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification and buffer exchange.[15]
-
-
Concentration: If necessary, concentrate the purified conjugate using centrifugal filter units with an appropriate MWCO.
Caption: General workflow for SPAAC-mediated bioconjugation.
Optimization and Characterization
Reaction Parameter Optimization
| Parameter | Recommended Range | Rationale & Key Insights |
| Molar Ratio | 5 - 50 equivalents of cyclooctyne per equivalent of protein | Higher ratios increase conjugation speed and efficiency but can also increase the risk of non-specific binding and make purification more challenging. Start with a 10-20 fold excess. |
| pH | 7.0 - 9.0 | SPAAC is tolerant of a wide pH range, but optimal rates are often observed in the neutral to slightly basic range.[12] Ensure the pH is compatible with the stability of your biomolecule. |
| Temperature | 4°C - 37°C | Higher temperatures accelerate the reaction rate.[12][13] However, the thermal stability of the protein is the primary consideration. Room temperature (20-25°C) is a common starting point. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress if possible. Reaction time is highly dependent on the concentrations of reactants and the intrinsic reactivity of the chosen cyclooctyne.[12] |
| Co-solvent | 0 - 20% DMSO or DMF | Organic co-solvents are often necessary to solubilize hydrophobic cyclooctyne reagents.[12] However, high concentrations can denature proteins. Keep the percentage as low as possible, typically <10%. |
Characterization of the Final Conjugate
Successful conjugation must be confirmed analytically.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary, accessible method to verify conjugation.[16]
-
Principle: SDS-PAGE separates proteins based on their molecular weight.[17]
-
Observation: A successful conjugation will result in a band shift. The conjugated protein will have a higher molecular weight than the unconjugated starting protein and will therefore migrate more slowly through the gel.[16] Run a lane with the unconjugated protein as a control. The disappearance or decrease in the intensity of the starting protein band is also an indicator of a successful reaction.[16]
-
Visualization: Gels can be stained for total protein (e.g., Coomassie Blue). If the attached molecule is a fluorophore, the gel can be imaged directly. If it's biotin, a Western blot using streptavidin-HRP can be performed.[1]
-
-
Mass Spectrometry (MS): This provides a precise measurement of the conjugate's mass.
-
Principle: Techniques like ESI-MS can determine the exact molecular weight of the conjugate.[18]
-
Observation: The mass spectrum of the purified conjugate will show a mass increase corresponding to the mass of the attached cyclooctyne-tagged molecule. This can also be used to determine the distribution of species (e.g., protein with 1, 2, or 3 tags), a critical quality attribute for antibody-drug conjugates known as the drug-to-antibody ratio (DAR).[18][19] Sample preparation is critical, as buffer components like salts can interfere with analysis.[16]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | • Insufficient molar excess of cyclooctyne.• Low reactant concentrations.• Steric hindrance at the conjugation site.• Inactive azide or cyclooctyne reagent. | • Increase the molar excess of the cyclooctyne reagent (e.g., to 30-50x).• Concentrate the protein solution before reaction.• If possible, choose a different azide incorporation site or use a cyclooctyne with a longer linker arm.• Verify the integrity of reagents. Use fresh stock solutions. |
| Protein Precipitation | • High concentration of organic co-solvent (DMSO/DMF).• pH of the buffer is near the protein's isoelectric point. | • Keep the final organic solvent concentration below 10%. Add the cyclooctyne reagent to the protein solution slowly while vortexing.• Perform the reaction in a buffer with a pH at least 1-2 units away from the protein's pI. |
| Multiple Products or Smearing on SDS-PAGE | • Heterogeneity in the starting azide-modified protein.• Instability of the conjugate.• Presence of both conjugated and unconjugated protein. | • Ensure the starting protein is pure.• Confirm the stability of the triazole linkage (it is generally very stable).• Optimize reaction time and stoichiometry to drive the reaction to completion. Improve purification to remove unconjugated species. |
| Side Reactions | • Some cyclooctynes (like BCN) can exhibit reactivity towards free thiols (cysteine residues).[20] | • If your protein has reactive, surface-exposed cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. Alternatively, choose a more stable cyclooctyne like DBCO. |
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents like DMSO and DMF in a well-ventilated area or a chemical fume hood.
-
Cyclooctanamine and its derivatives are amines and should be handled with care, as they can be corrosive and irritants.[21]
References
-
Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. Retrieved from [Link]
-
Utrecht University Repository. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. UU Research Portal. Retrieved from [Link]
-
ACS Publications. (2001). A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
R Discovery. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Retrieved from [Link]
-
PubMed. (2022). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]
- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.
-
Radboud Repository. (2011). Bioconjugation with Strained Alkenes and Alkynes. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
AbOliGo. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2026). MSDS of N-prop-2-enylprop-2-en-1-amine. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
PubMed. (1996). Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]
-
MDPI. (2020). High Sensitivity Protein Gel Electrophoresis Label Compatible with Mass-Spectrometry. MDPI. Retrieved from [Link]
-
Springer. (2013). Bioconjugation Protocols. Retrieved from [Link]
-
McGill University. (n.d.). Bioconjugation Techniques. Retrieved from [Link]
-
PubChem. (n.d.). N-(prop-2-yn-1-yl)cyclopropanamine. Retrieved from [Link]
-
ResearchGate. (2017). A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent. Retrieved from [Link]
-
PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. Retrieved from [Link]
-
Creative Biolabs. (2024). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
ChemRxiv. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Retrieved from [Link]
-
Usiena AIR. (2022). New reactions and substrates for orthogonal bioconjugation. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. aboligo.com [aboligo.com]
- 18. enovatia.com [enovatia.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protein Labeling with N-(prop-2-yn-1-yl)cyclooctanamine
This Application Note and Protocol guide details the use of N-(prop-2-yn-1-yl)cyclooctanamine for protein labeling. Based on its chemical structure (a secondary amine functionalized with a terminal alkyne and a lipophilic cyclooctyl ring), this reagent serves two distinct high-value purposes in chemical proteomics:
-
General Bioorthogonal Tagging: As a building block to install "clickable" alkyne handles onto protein carboxyls (via EDC/NHS chemistry) or aldehydes (via reductive amination).
-
Activity-Based Probes (ABPP): As a structural analog of pargyline-class suicide inhibitors, targeting flavin-dependent amine oxidases (e.g., Monoamine Oxidase A/B).
Introduction & Mechanism
N-(prop-2-yn-1-yl)cyclooctanamine is a bifunctional chemical probe. It combines a secondary amine (nucleophile) with a terminal alkyne (bioorthogonal handle) and a cyclooctyl moiety (lipophilic spacer).
Core Capabilities
-
Two-Step Labeling: The molecule installs a terminal alkyne onto target proteins, enabling subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized fluorophores or biotin.[1]
-
Steric & Lipophilic Tuning: Unlike simple propargylamine, the bulky cyclooctyl ring increases the hydrophobicity of the label. This is advantageous for labeling membrane-associated proteins or when a "spacer" effect is required to prevent fluorophore quenching near the protein surface.
-
Enzyme Targeting (Specialized): The N-propargylamine motif is a classic "warhead" for monoamine oxidases (MAO). This reagent can act as a mechanism-based inactivator, covalently modifying the FAD cofactor in MAO active sites.
Chemical Mechanism
The primary labeling strategy outlined here utilizes the secondary amine to react with activated carboxyl groups on the protein surface.
-
Activation: Protein carboxyls (Asp/Glu/C-term) are activated with EDC/NHS to form semi-stable NHS esters.
-
Conjugation: The secondary amine of N-(prop-2-yn-1-yl)cyclooctanamine attacks the NHS ester, forming a stable tertiary amide bond .
-
Detection: The pendant alkyne reacts with an Azide-Tag via CuAAC to form a triazole linkage.[2][3]
Caption: Step-wise mechanism for converting protein carboxyls into fluorescent signals using N-(prop-2-yn-1-yl)cyclooctanamine.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Reagent: N-(prop-2-yn-1-yl)cyclooctanamine (Store at -20°C; dissolve in dry DMSO).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Click Reagents: CuSO₄ (20 mM), THPTA Ligand (50 mM), Sodium Ascorbate (100 mM, fresh).
-
Detection Tag: Azide-Fluorophore (e.g., Azide-Cy5 or Azide-Alexa488).
-
Buffers: MES Buffer (pH 6.0) for activation; PBS (pH 7.4) for conjugation.
Phase 1: Protein Activation & Conjugation
Rationale: Carboxyl activation is pH-sensitive. EDC is most efficient at pH 4.5–6.0, while amine conjugation requires higher pH (7.0–8.0) to ensure the amine is unprotonated.
-
Preparation: Dissolve the target protein to 1–5 mg/mL in 0.1 M MES buffer, pH 6.0 . Avoid amine-containing buffers (Tris, Glycine) as they will compete.[4]
-
Activation:
-
Add EDC to a final concentration of 2 mM.
-
Add NHS to a final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature (RT).
-
-
Buffer Exchange (Critical): Rapidly desalt the protein (using a Zeba spin column or dialysis) into PBS, pH 7.4 to remove excess EDC. Note: Unreacted EDC can crosslink proteins; removal is essential.
-
Labeling Reaction:
-
Immediately add N-(prop-2-yn-1-yl)cyclooctanamine (from 100 mM DMSO stock) to a final concentration of 0.5 – 1.0 mM .
-
Expert Tip: The secondary amine is sterically hindered by the cyclooctyl ring. Use a 50-fold molar excess over protein concentration.
-
Incubate for 2–4 hours at RT or overnight at 4°C with gentle agitation.
-
-
Cleanup: Remove excess alkyne reagent via desalting column (e.g., PD-10) equilibrated in PBS.
Phase 2: Copper-Catalyzed Click Chemistry (CuAAC)
Rationale: The alkyne tag is inert until reacted. This step covalently attaches the detection moiety.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
85 µL Alkyne-labeled Protein (from Phase 1).
-
2 µL Azide-Fluorophore (5 mM stock in DMSO; Final: 100 µM).
-
-
Catalyst Addition (Order Matters):
-
Premix CuSO₄ and THPTA ligand in a 1:2 molar ratio (e.g., 1 µL 20 mM CuSO₄ + 2 µL 50 mM THPTA). Incubate for 5 mins.
-
Add the Cu-THPTA complex to the protein mixture.
-
-
Initiation:
-
Add 10 µL Sodium Ascorbate (100 mM fresh stock; Final: 10 mM).
-
Safety Check: The solution may turn slightly yellow/brown (oxidation of ascorbate) or remain clear.
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Final Cleanup: Desalt or dialyze to remove free fluorophore.
Data Analysis & Validation
Visualization (SDS-PAGE)
Run the labeled protein on an SDS-PAGE gel.
-
In-Gel Fluorescence: Scan the gel immediately using a fluorescence imager (e.g., Typhoon or ChemiDoc) matching the fluorophore's excitation/emission.
-
Coomassie Stain: Stain the gel afterwards to verify total protein loading.
Quantitative Assessment
Calculate the Degree of Labeling (DOL) if using a spectrophotometer:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | Steric hindrance of secondary amine. | Increase incubation time (O/N) or reagent concentration (up to 5 mM). |
| Protein Precipitation | Over-labeling of surface charges. | Reduce EDC/NHS concentrations to label fewer carboxyls. |
| High Background | Incomplete removal of free dye. | Perform two rounds of desalting or use acetone precipitation. |
| No Signal | Copper catalyst oxidation. | Always prepare Sodium Ascorbate fresh immediately before use. |
Advanced Application: Activity-Based Profiling (MAO)
Note: This section applies if using the reagent as a suicide inhibitor for amine oxidases.
N-(prop-2-yn-1-yl)cyclooctanamine structurally mimics pargyline . Upon binding to Monoamine Oxidase (MAO), the propargyl amine is oxidized by the FAD cofactor, creating a reactive intermediate that covalently modifies the flavin (N5 atom).[5]
Caveat: In this mechanism, the alkyne functionality is often consumed or structurally rearranged during adduct formation, potentially rendering it unreactive for Click Chemistry.
-
Protocol Adjustment: To visualize MAO activity, use this reagent as a Competitor .
-
Incubate proteome with N-(prop-2-yn-1-yl)cyclooctanamine (10–50 µM).
-
Chase with a known clickable probe (e.g., Pargyline-Alkyne).
-
Loss of signal indicates successful binding/inhibition by the cyclooctanamine reagent.
-
Caption: Mechanism of MAO inactivation by propargyl amine derivatives.
References
-
Willems, L. I., et al. (2011). "Fromion-channel to enzyme: activity-based probes for monoamine oxidases." Chem. Commun. 47, 5395-5397. Link
-
Krysiak, J., et al. (2012). "Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors." ChemMedChem, 7(5), 850-858. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Amine chemistry). Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. Link
Sources
- 1. O-Propargyl-puromycin, Puromycin-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Surface Functionalization using N-(prop-2-yn-1-yl)cyclooctanamine for Advanced Biomolecule Immobilization
Introduction
The precise immobilization of biomolecules onto solid substrates is a cornerstone of modern life sciences, underpinning technologies from diagnostic microarrays and biosensors to next-generation drug delivery systems. The choice of surface chemistry is paramount, dictating the stability, orientation, and ultimate functionality of the tethered molecules. N-(prop-2-yn-1-yl)cyclooctanamine emerges as a highly versatile bifunctional linker, engineered to create robust, "clickable" surfaces ready for a multitude of downstream applications.
This molecule uniquely combines two key chemical motifs:
-
A secondary amine (cyclooctanamine) for stable, covalent anchoring to a wide variety of pre-activated surfaces. The cyclooctyl group provides a durable, non-polar spacer that positions the reactive group away from the substrate.
-
A terminal alkyne (propargyl group) that serves as a versatile handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the principles, protocols, and validation steps for creating high-quality, alkyne-functionalized surfaces using N-(prop-2-yn-1-yl)cyclooctanamine.
Part I: Principles of the Two-Stage Functionalization Strategy
The utility of N-(prop-2-yn-1-yl)cyclooctanamine lies in a logical, two-stage workflow. This approach ensures that each step can be controlled and validated independently, leading to a highly reproducible and reliable surface chemistry.
Stage 1: Surface Anchoring via Amine Coupling The initial step involves covalently attaching the linker to the substrate. The secondary amine of the cyclooctanamine moiety is a potent nucleophile that can readily react with various electrophilic functional groups previously installed on the surface. Among the most reliable and widely used methods is the coupling to carboxyl-terminated surfaces via activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]
-
Causality: EDC activates surface carboxyl groups to form a highly reactive O-acylisourea intermediate.[3][5] This intermediate is prone to hydrolysis. The addition of NHS intercepts this intermediate to form a more stable, amine-reactive NHS-ester.[3][5][6] This two-step process enhances coupling efficiency and provides a greater window for the subsequent reaction with the linker's amine group.[4][5]
Stage 2: Bio-conjugation via Click Chemistry Once the surface is decorated with the linker's terminal alkyne groups, it becomes a platform for "click" chemistry. The CuAAC reaction allows for the covalent immobilization of virtually any molecule that has been tagged with an azide group (e.g., proteins, peptides, nucleic acids, small molecules, or imaging agents).[7][8]
-
Causality: The Cu(I)-catalyzed reaction is exceptionally specific, proceeding rapidly under mild, often aqueous conditions, and is tolerant of a wide array of functional groups found in biological molecules.[9] This bio-orthogonality ensures that the conjugation reaction does not damage sensitive biomolecules, preserving their native structure and function. The result is a stable triazole linkage.[2][9]
Figure 1: Overall workflow for surface functionalization and biomolecule conjugation.
Part II: Experimental Protocols
These protocols are designed for a standard carboxylated glass or silicon substrate. Optimization may be required for different substrate materials or nanoparticle systems.[4]
Protocol A: Anchoring of N-(prop-2-yn-1-yl)cyclooctanamine
This protocol details the activation of a carboxyl-terminated surface and the subsequent covalent attachment of the bifunctional linker.
Materials Required:
-
Carboxyl-functionalized substrates (e.g., glass slides, silicon wafers)
-
N-(prop-2-yn-1-yl)cyclooctanamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethanolamine or Glycine solution (1 M, pH 8.5) for blocking
-
Deionized (DI) water (18.2 MΩ·cm) and absolute ethanol
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the carboxylated substrates by sonicating for 15 minutes each in acetone, isopropanol, and DI water.
-
Dry the substrates under a stream of inert gas (N₂ or Ar) and place in a vacuum oven at 60°C for 30 minutes.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh activation solution immediately before use. Dissolve EDC (20 mM) and NHS (10 mM) in ice-cold Activation Buffer.[5]
-
Immerse the cleaned, dry substrates in the EDC/NHS solution.
-
Incubate for 30 minutes at room temperature with gentle agitation. This converts surface -COOH groups to amine-reactive NHS-esters.[6][10]
-
-
Washing Step:
-
Remove the substrates from the activation solution and immediately rinse thoroughly with ice-cold Activation Buffer followed by DI water to remove excess EDC and NHS.
-
Dry the substrates completely under a stream of inert gas. This step is critical to prevent hydrolysis of the activated esters.
-
-
Linker Immobilization:
-
Prepare a solution of N-(prop-2-yn-1-yl)cyclooctanamine (10-20 mM) in anhydrous DMF or DMSO.
-
Immerse the activated, dry substrates in the linker solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a sealed container under an inert atmosphere to prevent moisture contamination.
-
-
Post-Coupling Wash:
-
Remove substrates from the linker solution.
-
Rinse sequentially with DMF (or DMSO), absolute ethanol, and DI water to remove any non-covalently bound linker molecules.
-
-
Blocking Unreacted Sites:
-
Immerse the substrates in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature.[5] This quenches any remaining active NHS-ester sites to prevent non-specific binding in subsequent steps.
-
Rinse thoroughly with DI water and dry under a stream of inert gas.
-
The alkyne-functionalized surface is now ready for characterization or immediate use in a click reaction.
-
| Parameter | Recommended Value | Rationale |
| EDC Concentration | 20-50 mM | Sufficient to activate surface carboxyls without excessive side reactions. |
| NHS Concentration | 10-25 mM | Stabilizes the activated intermediate, typically at a 0.5:1 ratio to EDC.[3] |
| Activation pH | 4.5 - 5.0 | Optimal pH for EDC to react with carboxyl groups while minimizing hydrolysis.[4] |
| Coupling pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS-ester. |
| Linker Concentration | 10-20 mM | Ensures a sufficient excess to drive the surface reaction to completion. |
| Reaction Time | 2-4 hours (RT) | Adequate time for high-density surface coverage. |
Table 1: Recommended parameters for the surface anchoring protocol.
Part III: Surface Characterization (Self-Validation)
Characterizing the surface after each major step is crucial for validating the success of the functionalization and troubleshooting any issues.
Method 1: Water Contact Angle (WCA) Goniometry
-
Principle: WCA measures the angle a water droplet makes with a surface, providing a quantitative measure of surface hydrophobicity.[11][12] Successful chemical modifications alter the surface energy, which is reflected in the WCA.[13][14]
-
Procedure: Using a goniometer, dispense a small droplet (2-5 µL) of DI water onto the surface at various locations.[12] Capture an image and analyze the angle at the solid-liquid-vapor interface.
-
Expected Results: The WCA will change predictably through the process. A clean carboxylated surface is typically hydrophilic. After coupling with the N-(prop-2-yn-1-yl)cyclooctanamine linker, the surface is expected to become more hydrophobic due to the presence of the cyclooctyl and propargyl hydrocarbon groups.
| Surface Stage | Expected WCA (θ) | Interpretation |
| Initial Carboxylated Surface | < 30° | Clean, hydrophilic starting material. |
| EDC/NHS Activated | 40° - 60° | Intermediate hydrophobicity. |
| Alkyne-Functionalized | > 75° | Significant increase in hydrophobicity confirms linker attachment. |
Table 2: Representative Water Contact Angle data for functionalization validation.
Method 2: X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information.[15] It is used to confirm the presence of the linker by detecting the nitrogen atom from the amine group.[16][17]
-
Procedure: Acquire survey scans to determine elemental composition and high-resolution scans over the C 1s, O 1s, and N 1s regions.
-
Expected Results: The key indicator of success is the appearance of a distinct N 1s peak at approximately 400 eV after the linker immobilization step.[18][19] High-resolution C 1s spectra can also be deconvoluted to show components corresponding to C-C/C-H from the cyclooctyl group and the C≡C of the alkyne.
| Element (Region) | Binding Energy (eV) | Interpretation |
| N 1s | ~400 eV | Unambiguous evidence of the amine-containing linker on the surface. |
| C 1s | ~284.8 eV (C-C, C-H), ~286.5 eV (C-N) | Increased C-C/C-H signal relative to C-O signals from the substrate. |
Table 3: Expected XPS binding energies for validation of surface functionalization.
Part IV: Downstream Application - CuAAC Click Chemistry
This protocol describes the conjugation of an azide-modified molecule to the prepared alkyne-functionalized surface.
Materials Required:
-
Alkyne-functionalized substrate (from Part II)
-
Azide-tagged molecule of interest (e.g., Azido-PEG-Biotin, azide-labeled peptide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I)-stabilizing ligand[20]
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Click Reaction Cocktail:
-
In an Eppendorf tube, prepare the reaction cocktail immediately before use. The order of addition is important.
-
To the Reaction Buffer, add the azide-tagged molecule (to a final concentration of 100-500 µM).
-
Add CuSO₄ (to a final concentration of 0.25 mM).
-
Add the THPTA ligand (to a final concentration of 1.25 mM; a 5:1 ligand-to-copper ratio is common).[21]
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Surface Conjugation:
-
Cover the alkyne-functionalized surface with the click reaction cocktail.
-
Incubate in a humidified chamber for 1-2 hours at room temperature.
-
-
Final Washing:
-
Thoroughly rinse the surface with DI water, followed by a rinse with a chelating buffer (e.g., 50 mM EDTA) to remove any residual copper ions.
-
Finally, rinse with DI water and dry under a stream of inert gas. The biomolecule is now covalently immobilized.
-
Figure 2: Mechanism of the CuAAC "click" reaction on the functionalized surface.
Part V: Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low WCA change after linker step | 1. Incomplete surface activation (hydrolyzed NHS-esters).2. Inactive linker (degraded).3. Insufficient reaction time/concentration. | 1. Use fresh EDC/NHS in ice-cold buffer; minimize time between activation and coupling.2. Use fresh, high-purity linker.3. Increase linker concentration or extend reaction time to overnight at 4°C. |
| No N 1s peak in XPS | 1. Failed coupling reaction.2. Linker concentration too low.3. Surface contamination obscuring the signal. | 1. Re-run protocol, paying close attention to anhydrous conditions during coupling.2. Verify linker concentration and purity.3. Ensure rigorous cleaning before and after each step. |
| Low biomolecule conjugation efficiency | 1. Inactive Cu(I) catalyst (oxidized).2. Low surface density of alkyne groups.3. Steric hindrance of the azide-tagged molecule. | 1. Prepare click cocktail fresh; ensure sufficient ascorbate and ligand.2. Re-evaluate and optimize the initial linker anchoring step.3. Introduce a PEG spacer to the azide molecule to extend it from the surface. |
Conclusion
N-(prop-2-yn-1-yl)cyclooctanamine provides a robust and highly efficient means to generate surfaces primed for bio-conjugation. By following a validated two-stage process of amine-based anchoring followed by copper-catalyzed click chemistry, researchers can create well-defined, functional surfaces for a vast range of applications. The emphasis on intermediate characterization steps, such as contact angle goniometry and XPS, ensures a self-validating workflow that delivers reproducible and reliable results, empowering innovation in diagnostics, drug development, and fundamental biological research.
References
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ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. Retrieved March 7, 2026, from [Link]
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Universallab. (2024, July 11). Understanding Contact Angle and Its Applications in Material Science. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved March 7, 2026, from [Link]
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Sona Nanotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved March 7, 2026, from [Link]
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SPRpages. (2022, July 17). Ligand coupling - Immobilization procedures. Retrieved March 7, 2026, from [Link]
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RISE Research Institutes of Sweden. (n.d.). Contact angle measurements. Retrieved March 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 7, 2026, from [Link]
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MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Retrieved March 7, 2026, from [Link]
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Nicoya. (n.d.). Amine Coupling Kits. Retrieved March 7, 2026, from [Link]
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MDPI. (2025, July 2). Hierarchical Affinity Engineering in Amine-Functionalized Silica Membranes for Enhanced CO 2 Separation: A Combined Experimental and Theoretical Study. Retrieved March 7, 2026, from [Link]
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MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved March 7, 2026, from [Link]
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Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. Retrieved March 7, 2026, from [Link]
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Biolin Scientific. (2022, July 5). How to utilize contact angles in surface characterization: Roughness corrected contact angle. Retrieved March 7, 2026, from [Link]
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MDPI. (2022, January 6). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Retrieved March 7, 2026, from [Link]
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ACS Publications. (2000, November 15). Monolayers of 1-Alkynes on the H-Terminated Si(100) Surface. Retrieved March 7, 2026, from [Link]
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MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Bifunctional “click” linkers. A) Aldehyde-tagged, fGly-containing.... Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. Retrieved March 7, 2026, from [Link]
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ACS Publications. (2022, August 26). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Retrieved March 7, 2026, from [Link]
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ACS Publications. (2025, November 14). Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. Retrieved March 7, 2026, from [Link]
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SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved March 7, 2026, from [Link]
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N-(prop-2-yn-1-yl)cyclooctanamine as a building block for heterocyclic synthesis
An In-Depth Technical Guide to N-(prop-2-yn-1-yl)cyclooctanamine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Unique Scaffolding
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and natural products.[1][2] The strategic design of molecular building blocks is paramount to accessing this chemical space efficiently. N-(prop-2-yn-1-yl)cyclooctanamine emerges as a particularly compelling scaffold, integrating two key structural features: a reactive propargyl group and a lipophilic, conformationally flexible cyclooctyl moiety.[3]
The propargylamine unit is a well-established and highly versatile precursor for a multitude of nitrogen-containing heterocycles, including thiazoles, imidazoles, pyrroles, and pyridines.[4][5][6] The terminal alkyne provides a rich platform for cyclization, cycloaddition, and multicomponent reactions, often proceeding with high atom economy.[2][7] Concurrently, the cyclooctyl group imparts significant lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability. This guide provides detailed protocols and mechanistic insights into the synthesis and application of N-(prop-2-yn-1-yl)cyclooctanamine, demonstrating its utility for researchers, medicinal chemists, and drug development professionals.
Part 1: Synthesis of the Building Block: N-(prop-2-yn-1-yl)cyclooctanamine
The synthesis of the title compound can be efficiently achieved via a direct nucleophilic substitution reaction. This approach involves the N-alkylation of commercially available cyclooctanamine with propargyl bromide. The secondary amine product is basic and can be readily purified by standard chromatographic techniques.
Experimental Workflow: Synthesis of N-(prop-2-yn-1-yl)cyclooctanamine
Caption: General workflow for the synthesis of the target building block.
Protocol 1: Synthesis of N-(prop-2-yn-1-yl)cyclooctanamine
This protocol is based on standard N-alkylation procedures for primary amines.[8]
Materials & Equipment:
-
Cyclooctanamine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclooctanamine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. This base is crucial for scavenging the HBr generated during the reaction.
-
Slowly add propargyl bromide (1.1 eq) to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford pure N-(prop-2-yn-1-yl)cyclooctanamine.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq Propargyl Bromide | A slight excess ensures complete consumption of the starting amine. |
| Base | K₂CO₃ | A mild, inexpensive, and easily removable inorganic base. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates Sₙ2 reactions. |
| Temperature | Room Temperature | Sufficient for the alkylation to proceed without promoting side reactions. |
| Purification | Column Chromatography | Effective for separating the secondary amine product from any unreacted starting materials or dialkylated byproducts. |
Part 2: Application in Thiazole Synthesis
N-propargylamines are excellent precursors for the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry.[4] The reaction with an isothiocyanate proceeds through a tandem thiourea formation and subsequent intramolecular cyclization. This transformation is highly atom-economical and can be catalyzed or proceed under thermal conditions.
Mechanism: Formation of 2-Iminothiazolidine Derivatives
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the alkyne, to form the five-membered thiazolidine ring.
Caption: Mechanism for the synthesis of 2-iminothiazolidines.
Protocol 2: Synthesis of a 2-Iminothiazolidine Derivative
This protocol describes a catalyst-free approach for the synthesis of a 2-iminothiazolidine derivative from N-(prop-2-yn-1-yl)cyclooctanamine and an aryl isothiocyanate.[4]
Materials & Equipment:
-
N-(prop-2-yn-1-yl)cyclooctanamine (1.0 eq)
-
4-Methoxyphenyl isothiocyanate (1.0 eq)
-
Toluene
-
Round-bottom flask with condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-(prop-2-yn-1-yl)cyclooctanamine (1.0 eq) and 4-methoxyphenyl isothiocyanate (1.0 eq) in toluene (approx. 0.3 M).
-
Attach a condenser and heat the mixture to reflux (approx. 110 °C) with stirring.
-
Monitor the reaction for 12-18 hours using TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired 2-iminothiazolidine product.
| Substrate (Isothiocyanate) | Conditions | Yield | Reference |
| Phenyl isothiocyanate | Toluene, reflux, 12h | Good to Excellent | [4] |
| 4-Chlorophenyl isothiocyanate | Toluene, reflux, 14h | Good to Excellent | [4] |
| Ethyl isothiocyanate | Ether, RT, several days | Good | [4] |
Part 3: Application in [3+2] Cycloaddition: Synthesis of Triazoles
The terminal alkyne of N-(prop-2-yn-1-yl)cyclooctanamine is an ideal partner for azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The resulting triazole ring is a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a 1,4-disubstituted triazole using a copper(I) catalyst, which ensures high regioselectivity and rapid reaction rates.[9]
Materials & Equipment:
-
N-(prop-2-yn-1-yl)cyclooctanamine (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add N-(prop-2-yn-1-yl)cyclooctanamine (1.0 eq) and benzyl azide (1.0 eq).
-
Add a 1:1 mixture of t-BuOH and water to dissolve the reactants (approx. 0.5 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in a minimum amount of water.
-
Add the copper(II) sulfate pentahydrate (0.05 eq) to the main reaction flask, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 6-12 hours. The reaction mixture may change color, indicating the progress of the reaction.
-
Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(cyclooctylamino)methyl-4-phenyl-1H-1,2,3-triazole.
| Parameter | Value/Condition | Rationale |
| Catalyst System | CuSO₄ / Sodium Ascorbate | A standard, reliable, and inexpensive system for generating the active Cu(I) species for CuAAC reactions.[9] |
| Solvent | t-BuOH / H₂O | A common solvent system that solubilizes a wide range of organic substrates while being compatible with the inorganic catalyst system. |
| Temperature | Room Temperature | The high efficiency of the CuAAC reaction allows it to proceed smoothly at ambient temperature. |
| Regioselectivity | 1,4-disubstituted | The copper-catalyzed mechanism directs the reaction to exclusively form the 1,4-regioisomer.[9] |
Conclusion
N-(prop-2-yn-1-yl)cyclooctanamine is a highly functional and synthetically accessible building block. Its unique combination of a reactive alkyne handle and a large lipophilic carbocycle makes it an attractive starting material for the construction of diverse heterocyclic libraries. The protocols detailed herein for the synthesis of thiazolidines and triazoles demonstrate the straightforward application of this scaffold in robust and high-yielding transformations. By leveraging the principles of cycloaddition, cyclization, and multicomponent reactions, researchers can effectively utilize this building block to accelerate the discovery of novel chemical entities with potential therapeutic applications.
References
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Shafiee, M., & Ghasemzadeh, M. A. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Monatshefte für Chemie - Chemical Monthly, 148(7), 1235–1247. [Link]
-
Ghasemzadeh, M. A., & Karamollasab, M. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(54), 34185–34203. [Link]
-
Kumar, A., & Kumar, V. (2020). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. SN Applied Sciences, 2(9), 1593. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Request PDF. (n.d.). Synthesis of heterocycles from propargylamines. [Link]
-
Barberis, M., & Chiacchio, U. (2021). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 26(21), 6483. [Link]
-
Vitale, F., & Gevorgyan, V. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14066–14133. [Link]
-
ResearchGate. (n.d.). Cycloaddition reaction of propargyl alcohol and amines with CO2. [Link]
-
Kumar, A., et al. (2026). Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool. Molecules. [Link]
-
Arshad, S., et al. (2010). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link]
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functionalizing polymers with N-propargyl cyclooctanamine
Application Note: Strategic Functionalization of Polymers with
Executive Summary
Functionalizing polymers with
This Application Note details two distinct protocols for incorporating NPCOA into polymer backbones. Depending on the target application, NPCOA can serve either as a hydrophobic payload (attached via "Click" chemistry) or as a heterobifunctional linker (attached via nucleophilic substitution) to generate "Click-ready" polymeric scaffolds.
Key Applications:
-
Drug Delivery: Modulating the amphiphilicity of block copolymers (e.g., PEG-PLGA) using the cyclooctyl moiety.
-
Surface Engineering: Creating bioorthogonal anchor points on electrophilic surfaces.
-
Hydrogel Formation: Acting as a cross-linking modulator in azide-functionalized networks.
Chemical Logic & Mechanism
To successfully functionalize polymers with NPCOA, one must understand the competing reactivities of its functional groups.
-
The Propargyl Group (Alkyne): Inert to most biological conditions but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the preferred route when the polymer bears azide groups.
-
The Secondary Amine: A moderate nucleophile. It reacts efficiently with activated esters (NHS, pentafluorophenyl), isocyanates, epoxides, or alkyl halides. This is the preferred route when the polymer is electrophilic, leaving the alkyne free for subsequent reactions.
-
The Cyclooctyl Ring: Provides significant steric bulk and hydrophobicity (
), distinct from linear alkyl chains. This alters the hydrodynamic radius and self-assembly properties of the resulting polymer.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the appropriate functionalization protocol based on the starting polymer reactive group.
Protocol A: "Click" Functionalization (Grafting-To)
Objective: Attach NPCOA to an azide-functionalized polymer (e.g., PEG-
Mechanism: The terminal alkyne of NPCOA reacts with the polymer-azide to form a 1,4-disubstituted 1,2,3-triazole linkage.
Materials Required
-
Polymer: Azide-terminated Polymer (
known). -
Ligand:
-propargyl cyclooctanamine (1.5 – 2.0 equivalents per azide). -
Catalyst:
(0.1 eq). -
Reducing Agent: Sodium Ascorbate (0.5 eq) or Cu wire.
-
Ligand (Catalytic): THPTA or TBTA (0.5 eq) to protect Cu(I) from oxidation.
-
Solvent: DMF or DMSO (for hydrophobic polymers);
/tBuOH (for hydrophilic).
Step-by-Step Methodology
-
Solubilization:
-
Dissolve the Azide-Polymer (100 mg) in 2 mL of nitrogen-purged solvent (DMF is recommended for broad solubility).
-
Add NPCOA (calculate 1.5 molar equivalents relative to azide groups).
-
-
Catalyst Preparation (The "Click Cocktail"):
-
In a separate vial, premix
and THPTA in 100 µL of water/solvent. -
Add Sodium Ascorbate last. The solution should turn colorless or pale yellow (indicating reduction to Cu(I)).
-
-
Reaction Initiation:
-
Add the catalyst mixture to the polymer solution under inert atmosphere (
or Ar). -
Critical Step: Seal the vessel tight. Oxygen kills the Cu(I) catalyst.
-
Stir at 40°C for 4–12 hours.
-
-
Purification (Copper Removal):
-
Chelation: Add 10 mg of EDTA or use a Cu-scavenging resin (e.g., CupriSorb) and stir for 30 mins.
-
Precipitation: Drop the reaction mixture into 20 mL of cold diethyl ether (or appropriate non-solvent).
-
Dialysis: If the polymer is water-soluble, dialyze against EDTA solution (10 mM) for 24 hours, then pure water.
-
-
Validation:
-
Analyze via FT-IR. Success is defined by the disappearance of the azide peak at
.
-
Protocol B: The "Anchor" Approach (End-Capping)
Objective: React the secondary amine of NPCOA with an electrophilic polymer (e.g., NHS-PEG) to create a polymer with a pendant alkyne handle.
Mechanism: Nucleophilic attack of the secondary amine on the ester/electrophile.
Materials Required
-
Polymer: NHS-Ester functionalized polymer (e.g., mPEG-NHS, 5 kDa).
-
Reagent:
-propargyl cyclooctanamine (1.2 equivalents). -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or Anhydrous DMF.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the NHS-Polymer in anhydrous DCM (concentration
). -
Note: Ensure solvents are dry; water competes with the amine for the NHS ester (hydrolysis).
-
-
Coupling:
-
Add NPCOA (1.2 eq).
-
Add DIPEA (2.0 eq) to scavenge protons and maintain the amine in a nucleophilic state.
-
Stir at room temperature for 4–6 hours.
-
-
Quenching:
-
Add a small excess of ethanolamine (0.1 eq) to quench any unreacted NHS esters (prevents cross-reactivity later).
-
-
Purification:
-
Precipitation: Precipitate into cold ether/hexane (1:1).
-
Wash: Re-dissolve and re-precipitate twice to remove unreacted small molecules (DIPEA, excess NPCOA).
-
-
Validation:
-
1H-NMR: Look for the appearance of the propargyl proton (triplet,
) and the cyclooctyl ring protons ( ). The NHS methylene protons ( ) should disappear.
-
Data Presentation & Analysis
Expected Analytical Signatures
| Technique | Parameter | Signal Change (Pre |
| FT-IR | Azide Stretch ( | Disappears (Protocol A) |
| FT-IR | Alkyne C-H ( | Appears (Protocol B) |
| 1H NMR | Triazole Proton | New singlet at |
| GPC | Molecular Weight | Slight shift; Monomodal distribution (confirms no cross-linking) |
Workflow Visualization
Figure 2: Generalized workflow for polymer functionalization and purification.
Troubleshooting & Expert Tips
-
The "Green" Copper Issue:
-
Problem: Your polymer is blue/green after Protocol A.
-
Cause: Residual Copper(II).
-
Solution: Wash with EDTA or use a solid-phase extraction cartridge. Copper is cytotoxic; removal is critical for biological applications.
-
-
Steric Hindrance:
-
The cyclooctyl ring is bulky. If reacting with a sterically hindered polymer (e.g., functionalized within a brush polymer), increase reaction time to 24 hours and temperature to 50°C.
-
-
Alkyne Protection:
-
In Protocol B (Amine reaction), the alkyne generally does not require protection. However, avoid using palladium catalysts or extremely strong bases that could isomerize the alkyne to an allene.
-
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
Lutz, J. F. (2011). Copper-Free Azide-Alkyne Cycloaddition: New Insights and Perspectives. Angewandte Chemie. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 17: Chemoselective Ligation). [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
experimental setup for click reactions with sterically hindered alkynes
Application Note: Overcoming Steric Barriers in Click Chemistry
Executive Summary & Strategic Rationale
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its speed and specificity. However, "textbook" protocols often fail when applied to sterically hindered alkynes (e.g., tert-butyl substituted, ortho-substituted aromatics) or internal alkynes.
Steric bulk creates a kinetic bottleneck by impeding the formation of the copper(I)-acetylide intermediate and the subsequent metallacycle. To overcome this, the experimental setup must shift from "standard conditions" to a Ligand-Accelerated Catalysis (LAC) model.
Key Technical Decisions:
-
Ligand Selection: We utilize BTTAA over the classic TBTA or THPTA. BTTAA creates a more open, electron-rich catalytic pocket that accommodates bulky substrates while protecting Cu(I) from oxidation.
-
Catalyst Architecture: For hindered terminal alkynes, we optimize Cu(I) loading with specific ligand ratios. For internal alkynes (where CuAAC fails), we switch to Ruthenium catalysis (RuAAC) .[1]
Decision Matrix: Selecting the Correct Protocol
Before beginning, determine your reaction pathway based on substrate architecture.
Figure 1: Decision tree for selecting the catalytic system based on steric demand and alkyne substitution.
Protocol B: Accelerated CuAAC for Hindered Terminal Alkynes
Scope: Use this for bulky terminal alkynes (e.g., gem-dimethyl propargyls) or when low copper concentrations are required to preserve protein function.
Mechanistic Insight
The rate-determining step for hindered substrates is the formation of the copper-acetylide
Reagents & Stock Solutions
| Reagent | Concentration | Solvent | Storage |
| CuSO₄[2][3][4] · 5H₂O | 20 mM | HPLC Water | Ambient |
| BTTAA Ligand | 50 mM | HPLC Water/DMSO (1:1) | -20°C |
| Sodium Ascorbate | 100 mM | HPLC Water | Freshly Prepared |
| Aminoguanidine | 100 mM | HPLC Water | 4°C |
| Substrates | 1–10 mM | DMSO or Water | -20°C |
Step-by-Step Methodology
-
Catalyst Pre-Complexation (Critical Step):
-
In a separate microtube, mix CuSO₄ and BTTAA ligand.
-
Ratio: 1:5 (Cu:Ligand).[2]
-
Example: Mix 5 µL CuSO₄ (20 mM) + 10 µL BTTAA (50 mM) + 35 µL Water.
-
Why: Pre-complexing ensures all Cu(II) is chelated before reduction, preventing Cu(I) disproportionation and protecting biomolecules from free copper toxicity.
-
-
Reaction Assembly:
-
To the reaction vessel (e.g., protein solution), add reagents in this strict order :
-
Buffer (PBS pH 7.4 is ideal; avoid Tris/Ammonium buffers as they compete for Cu).
-
Aminoguanidine (Final conc: 5 mM). Prevents protein-dehydroascorbate crosslinking.
-
Pre-complexed Cu-BTTAA (Final Cu conc: 100–500 µM depending on hindrance).
-
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 5 mM).
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Incubation:
-
Temp: 30°C–37°C (Heat is often necessary for hindered substrates).
-
Time: 1–4 hours.
-
Agitation: Gentle shaking (500 rpm). Do not vortex vigorously to avoid oxidizing Cu(I).
-
-
Quenching:
-
Add EDTA (10 mM final) to chelate copper.
-
Proceed to desalting or dialysis.[3]
-
Protocol C: RuAAC for Internal Alkynes
Scope: Internal alkynes do not react with CuAAC. This protocol utilizes Ruthenium(II) to form 1,5-disubstituted triazoles .[6][11] This reaction is generally not bioorthogonal (requires organic solvent/heat) but is essential for synthetic assembly of hindered cores.
Mechanistic Insight
Unlike Copper, which forms a
Reagents
-
Catalyst: [Cp*RuCl(cod)] (Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)).
-
Solvent: THF, Dioxane, or DMF (Must be degassed).
Methodology
-
Setup: Use a flame-dried vial with a septum. Purge with Argon.
-
Mix: Dissolve Alkyne (1.0 equiv) and Azide (1.1 equiv) in degassed solvent (0.2–0.5 M concentration).
-
Catalyst Addition: Add [Cp*RuCl(cod)] (1–5 mol%).
-
Note: For extremely hindered substrates, increase loading to 5 mol%.[9]
-
-
Reaction:
-
Stir at Room Temperature for 2–12 hours.
-
Optimization: If no reaction after 4 hours, heat to 60°C.
-
-
Workup: Solvent evaporation and silica gel chromatography. (RuAAC does not require aqueous quenching).
Comparative Data & Ligand Performance
The table below highlights why BTTAA is the choice for hindered terminal alkynes compared to standard ligands.
| Parameter | TBTA (Standard) | THPTA (Water Soluble) | BTTAA (Optimized) |
| Steric Tolerance | Low | Moderate | High |
| Kinetics (Hindered) | Slow (<20% yield/hr) | Medium (~40% yield/hr) | Fast (>80% yield/hr) |
| Biocompatibility | Low (Insoluble) | High | Very High |
| Cu(I) Protection | Poor (Oxidation prone) | Good | Excellent |
| Rec. Cu Conc. | 1 mM | 250 µM | 50–100 µM |
Data synthesized from comparative kinetic studies [1, 5].
Troubleshooting Guide
-
Problem: Reaction precipitates immediately.
-
Cause: Ligand insolubility or protein denaturation.
-
Fix: Switch from TBTA to BTTAA (more soluble). Add 5% DMSO if compatible.
-
-
Problem: No product with internal alkyne.
-
Cause: Using Copper instead of Ruthenium.
-
Fix: Switch to Protocol C (RuAAC) .
-
-
Problem: Low yield with bulky terminal alkyne.
-
Cause: Inaccessible Copper center.
-
Fix: Increase Temperature to 37°C. Ensure Cu:Ligand ratio is 1:5 (excess ligand helps stabilize the bulky transition state).
-
Visualizing the BTTAA Workflow
Figure 2: Step-by-step assembly of the BTTAA-accelerated CuAAC reaction.
References
-
Besanceney-Webler, C., et al. Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. (Cited via NCBI/PMC). [Link]
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) Protocol. [Link]
-
Worrell, B. T., et al. The mechanism of the ruthenium-catalyzed azide–alkyne cycloaddition. (Science/PMC). [Link]
-
Presolski, S. I., et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC).[12] (Current Protocols in Chemical Biology). [Link]
Sources
- 1. Thieme E-Books [thieme-connect.de]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing side reactions in propargylamine synthesis
Status: Operational
Operator: Senior Application Scientist
Topic: Preventing Side Reactions in A
Core Directive & Technical Philosophy
Welcome to the Propargylamine Synthesis Support Hub. You are likely here because your A
Propargylamines are potent "warheads" in drug discovery (e.g., Rasagiline, Selegiline) and versatile synthons for heterocycles. However, the acetylenic moiety is chemically promiscuous. Our philosophy is "Pathway Gating" : We do not just "optimize yield"; we actively blockade the mechanistic corridors that lead to thermodynamic sinks like Glaser homocoupling or allenic isomerization.
This guide prioritizes the A
Troubleshooting Guide (Q&A)
Category A: The "Dimer" Problem (Glaser Coupling)
Q: I am observing a significant non-polar spot on TLC that persists even after workup. NMR suggests a symmetrical structure. What is this?
Diagnosis: You are likely seeing Glaser Homocoupling (formation of 1,3-diynes).[1][2]
Mechanism: In the presence of Copper (Cu) and Oxygen (O
Corrective Protocol:
-
The "Inert Wall" Strategy: A
coupling is often advertised as "air-tolerant," but this is a half-truth. For high-value substrates, strict exclusion of oxygen is mandatory .-
Action: Degas all solvents (freeze-pump-thaw x3) and run under Argon.
-
-
Catalyst Switching: If you are using CuI or CuCl, switch to Gold (Au) or Silver (Ag) catalysis.
-
Reasoning: Au(I) and Au(III) activate the alkyne C-H bond effectively but are significantly less prone to oxidative homocoupling than Copper.
-
-
Ligand Shielding: If you must use Copper (cost constraints), use bulky ligands like PINAP or PyBox . They sterically hinder the bimolecular interaction required for Glaser coupling.[2]
Category B: The "Isomer" Problem (Allene Formation)
Q: My mass spec shows the correct mass, but the NMR signals for the propargyl CH
Diagnosis: Propargyl-Allenylic Isomerization . Mechanism: The propargylamine product possesses acidic protons at the propargylic position (especially if N is electron-deficient). Under basic conditions or specific metal coordination, a 1,3-proton shift occurs, yielding the allenylamine.
Corrective Protocol:
-
Basicity Audit: Are you using a base to facilitate alkyne deprotonation?
-
Action: Remove external bases. Transition metal catalysts (Cu, Au) activate the C-H bond via
-complexation, lowering the pKa enough for the amine substrate itself to act as the proton shuttle. No external base (e.g., K CO , Et N) is usually required.
-
-
Gold Catalyst Selection: While Gold is excellent for yield, certain Au(I) complexes can catalyze the rearrangement of propargylamines to allenes (or even furans if oxygen is present).
-
Action: Use Au(III) salts (e.g., AuCl
) in water. The hydration sphere and higher oxidation state often favor the A product over the allene rearrangement compared to cationic Au(I) phosphine complexes.
-
-
Thermodynamic Control: This isomerization is often thermally driven.
-
Action: Lower reaction temperature. If refluxing in Toluene (110°C), switch to Dichloromethane (DCM) or Acetonitrile at 40–60°C.
-
Category C: Stalled Reaction (Imine Accumulation)
Q: I see the imine intermediate clearly, but the alkyne is not adding. The reaction stops at 50% conversion.
Diagnosis: Catalyst Poisoning or "Soft-Hard Mismatch."
Corrective Protocol:
-
The "Soft" Trap: Alkynes and soft metals (Au, Ag, Cu) form stable
-complexes. However, if your substrate contains highly coordinating "soft" donors (thioethers, free phosphines, or unhindered pyridines), they will bind the metal irreversibly, shutting down the catalytic cycle.-
Action: Increase catalyst loading to 5-10 mol% or protect the interfering functional group.
-
-
Solvent Effect: In A
coupling, the solvent plays a dual role.-
Action: If using non-polar solvents (Toluene), switch to Water or Ionic Liquids . Water promotes the reaction via the "hydrophobic effect," aggregating the organic reactants and stabilizing the ionic transition states.
-
Comparative Data: Catalyst Selection Matrix
Use this table to select the correct metal system based on your specific side-reaction risk.
| Catalyst System | Primary Risk | Glaser Coupling? | Allene Isomerization? | Recommended For |
| CuCl / CuI | Oxidative Dimerization | High (if aerobic) | Low | Commodity chemicals, simple substrates. |
| AuCl | Cost | Negligible | Low | Complex drug intermediates, water-soluble synthesis. |
| Au(I)-Phosphine | Rearrangement | Negligible | Medium | Specific enantioselective applications. |
| AgI / AgOTf | Low Reactivity | Low | Low | Aliphatic aldehydes (less reactive). |
| FeCl | Harsh Conditions | Low | High (Thermal) | Green chemistry, robust substrates. |
Visualizing the Pathway
The following diagram illustrates the "Decision Points" in the reaction mixture. Your goal is to keep the flux moving down the central "Green" path.
Caption: Mechanistic divergence in A
Standardized Protocols
Protocol A: The "Robust" Gold-Catalyzed Method (Water-Based)
Best for: High-value substrates, preventing Glaser coupling, Green Chemistry compliance.
Reagents:
-
Aldehyde (1.0 mmol)[3]
-
Amine (1.1 mmol)[4]
-
Terminal Alkyne (1.2 mmol)
-
Catalyst: AuCl
(1–3 mol%) or NaAuCl -
Solvent: Deionized Water (3 mL)
Procedure:
-
Setup: In a 10 mL dram vial equipped with a stir bar, add water, aldehyde, and amine.
-
Activation: Add the Au catalyst. Stir for 5 minutes (solution often turns yellow/orange).
-
Addition: Add the alkyne.
-
Reaction: Cap the vial (air atmosphere is generally tolerated with Au, but N
is safer for sensitive alkynes). Heat to 60°C for 12 hours. -
Workup: The product often separates as an oil. Extract with minimal Ethyl Acetate (3 x 2 mL). Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). Note: Propargylamines can streak on silica; add 1% Et
N to the eluent.
Protocol B: The "Cost-Effective" Copper Method (Inert Conditions)
Best for: Large scale, simple substrates. Requires strict anaerobic technique.
Reagents:
-
Aldehyde (1.0 mmol)[3]
-
Amine (1.1 mmol)[4]
-
Terminal Alkyne (1.2 mmol)
-
Catalyst: CuI (5 mol%)
-
Solvent: Toluene or Dichloromethane (DCM)
Procedure:
-
Degassing: Flame-dry the flask. Cycle N
/Vacuum 3 times. Use degassed solvent. -
Mixing: Add CuI, aldehyde, amine, and alkyne under a positive pressure of Nitrogen.
-
Reaction: Stir at reflux (Toluene) or 40°C (DCM) for 6–12 hours.
-
Monitoring: Check TLC. If "dimer" spot appears, increase N
flow and check solvent quality. -
Workup: Filter through a Celite pad to remove Copper salts. Concentrate and purify.
References
-
Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water.[3][5] Journal of the American Chemical Society. Link
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews. Link
-
Lo, V. K. Y., Liu, Y., Wong, M. K., & Che, C. M. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction in Water. Organic Letters. Link
-
Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Historical context for Glaser Coupling mechanism).
-
Abbiati, G., & Arcadi, A. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly efficient three-component coupling of aldehyde, alkyne, and amines via C-H activation catalyzed by gold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioorthogonal Chemistry Support Center: SPAAC Kinetics & Steric Hindrance
Welcome to the Technical Support Center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals optimizing bioorthogonal conjugations. Here, we address the critical impact of steric hindrance from cyclooctyl groups on click reaction rates, helping you troubleshoot low yields, poor kinetics, and cross-reactivity in complex biological environments.
📌 Frequently Asked Questions (FAQs)
Q1: Why is my DBCO-azide reaction significantly slower than expected when using a tertiary azide?
A: The sluggish kinetics are a direct result of steric hindrance. DBCO (dibenzocyclooctyne) contains two bulky fused benzene rings. While these rings increase the ring strain (which generally accelerates the reaction), they also introduce severe steric bulk[1].
According to the Distortion/Interaction-Activation Strain Model developed by Bickelhaupt and Houk, the activation energy of a bimolecular reaction is the sum of the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing orbital interactions[2][3]. Steric hindrance drastically increases the distortion energy[4][5]. When DBCO approaches a bulky tertiary azide, the steric clash forces the molecules to undergo severe, energetically costly deformation. Consequently, DBCO reacts approximately 19-fold slower with tertiary azides than with primary aliphatic azides[4][5].
Q2: Should I choose BCN or DBCO for my in vivo labeling experiment?
A: The choice depends entirely on the nature of your azide and your biological constraints:
-
Choose DBCO if you are reacting with a small, unhindered primary aliphatic azide (e.g., benzyl azide) and require rapid kinetics. DBCO generally outpaces BCN in these specific scenarios due to its higher intrinsic ring strain[1].
-
Choose BCN (bicyclo[6.1.0]nonyne) if you are working with sterically demanding azides (secondary/tertiary) or electron-deficient aromatic azides. BCN lacks the bulky fused benzene rings, making it less sterically hindered[4][5]. Furthermore, bulky structural attributes like those in DBCO increase hydrophobicity, which can impede cellular penetration and increase non-specific binding in vivo[6]. BCN is smaller, more hydrophilic, and better suited for intracellular targeting.
Q3: Can I use the steric differences between DBCO and BCN to my advantage?
A: Yes. You can exploit these steric differences for mutually orthogonal dual-labeling without needing two entirely different click chemistries (like combining SPAAC with tetrazine ligation). Because DBCO is highly sensitive to steric bulk and BCN is not, you can perform a chemoselective SPAAC reaction where DBCO reacts exclusively with a primary azide, leaving a tertiary azide untouched. Subsequently, BCN can be added to react with the remaining tertiary azide[4][5].
📊 Quantitative Data: Impact of Steric Bulk on SPAAC Kinetics
The table below summarizes how the steric environment of both the cyclooctyne and the azide dictates the reaction rate.
| Cyclooctyne | Structural Steric Bulk | Azide Reactant | Relative Reaction Rate / Kinetics | Mechanistic Note |
| DBCO | High (Two fused benzene rings) | Primary Aliphatic | Fast (~0.24 M⁻¹s⁻¹) | Driven by high ring strain; minimal steric clash[1]. |
| DBCO | High | Tertiary Aliphatic | Very Slow | ~19-fold slower than primary due to high distortion energy[4][5]. |
| BCN | Low (Fused cyclopropane only) | Primary Aliphatic | Moderate | Slower than DBCO due to lower baseline strain[1]. |
| BCN | Low | Tertiary Aliphatic | Moderate | Only 2-fold slower than primary; accommodates bulk[4][5]. |
| BCN | Low | Phenyl Azide | Fast | Proceeds via an Inverse-Electron Demand (IED) mechanism[4][5]. |
🛠️ Troubleshooting Workflows & Logical Relationships
To understand why your reactions may be failing, it is crucial to visualize the thermodynamic barriers dictated by the Distortion/Interaction model.
Caption: Logical flow of the Distortion/Interaction-Activation Strain model in SPAAC reactions.
🧪 Experimental Protocol: Chemoselective Dual-Labeling via Steric Tuning
If you are attempting to label a single biomolecule (or cell surface) with two different probes using only azide-alkyne chemistry, follow this self-validating protocol. This method relies on the causality that DBCO cannot overcome the distortion energy required to react with a tertiary azide[4][5].
Objective: Conjugate Fluorophore A and Fluorophore B to a target containing both a primary and a tertiary azide.
Materials:
-
Target biomolecule functionalized with both a primary azide and a tertiary azide.
-
DBCO-Fluorophore A (Sterically demanding).
-
BCN-Fluorophore B (Less sterically demanding).
Step-by-Step Methodology:
-
First Ligation (Steric Exclusion): Add 1.2 equivalents of DBCO-Fluorophore A to the target biomolecule in a suitable physiological buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate at room temperature for 2–4 hours.
-
Self-Validation Check (Crucial): Run an aliquot on LC-MS or SDS-PAGE. You should observe a mass shift corresponding to a single addition of Fluorophore A. If double-addition is observed, your tertiary azide is not sterically hindered enough, or you have over-incubated.
-
Second Ligation (Bulk Accommodation): Add 2.0 equivalents of BCN-Fluorophore B to the reaction mixture.
-
Incubation: Incubate overnight at 4°C or for 4–6 hours at room temperature.
-
Purification: Remove unreacted probes using size-exclusion chromatography or dialysis.
Caption: Workflow for mutually orthogonal bioorthogonal labeling via steric tuning.
📚 References
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at:[Link]
-
Analyzing Reaction Rates with the Distortion/Interaction‐Activation Strain Model. ResearchGate. Available at:[Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC / NIH. Available at:[Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at:[Link]
-
Distortion/Interaction-Activation Strain Model to Analyze Reaction Rates. ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing N-(prop-2-yn-1-yl)cyclooctanamine Solubility
Introduction
Welcome to the technical support guide for N-(prop-2-yn-1-yl)cyclooctanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. N-(prop-2-yn-1-yl)cyclooctanamine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science, often utilized in bioconjugation reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). However, its significant hydrophobic character presents a common experimental hurdle.
This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you successfully manage and overcome these solubility issues in your aqueous experimental systems.
Part 1: Understanding the Solubility Challenge
Q1: Why is N-(prop-2-yn-1-yl)cyclooctanamine so poorly soluble in aqueous media?
A1: The poor water solubility of this compound is a direct result of its molecular structure, which is dominated by nonpolar, hydrophobic moieties. Let's break it down:
-
Cyclooctyl Ring: This eight-carbon aliphatic ring is the largest contributor to the molecule's hydrophobicity. Large alkyl groups are nonpolar and disrupt the hydrogen-bonding network of water, leading to insolubility.[1]
-
Propargyl Group (prop-2-yn-1-yl): The alkyne functional group is nonpolar and does not form hydrogen bonds with water, further contributing to its low affinity for aqueous solvents.[2][3][4]
-
Secondary Amine: While the secondary amine group can act as a hydrogen bond acceptor, its solubilizing effect is significantly outweighed by the two large, attached hydrophobic groups.[1][5] The solubility of amines in water decreases as the total number of carbon atoms increases.[1][6]
Below is a diagram illustrating the structural components and their influence on solubility.
Caption: Decision flowchart for selecting a solubilization strategy.
Strategy 1: pH Adjustment
Q2: How can I use pH to increase the solubility of this compound?
A2: As a secondary amine, the compound is basic. By lowering the pH of your aqueous medium to a value at least 2 units below the amine's pKa (~10.7), you can protonate the nitrogen atom. [7]This forms an ammonium salt (R₂NH₂⁺), which is an ionic species and therefore significantly more water-soluble than the neutral free base. [8][9] Mechanism of Action: R₂NH (insoluble free base) + H⁺ ⇌ R₂NH₂⁺ (soluble salt)
-
Prepare an Acidic Buffer: Choose a buffer system appropriate for your experiment with a pH between 4.0 and 6.5 (e.g., acetate buffer, MES buffer).
-
Weigh Compound: Accurately weigh the required amount of N-(prop-2-yn-1-yl)cyclooctanamine.
-
Initial Suspension: Add a small amount of the acidic buffer to the solid compound. It will likely form a suspension or an oily residue.
-
Dissolution: Vortex or sonicate the mixture. The compound should gradually dissolve as the salt is formed. If it does not fully dissolve, you can add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH to facilitate dissolution.
-
Final Volume: Once dissolved, add the remaining buffer to reach your target final concentration and volume.
-
Verification: Ensure the final pH of the solution is in the desired range.
Troubleshooting:
-
Issue: The compound still doesn't dissolve.
-
Solution: The buffer's pH may not be low enough. Cautiously add a few microliters of 1 M HCl, vortex, and check for dissolution. Be mindful of your experiment's final pH tolerance.
-
-
Issue: The required low pH is incompatible with my biological assay (e.g., live cells).
-
Solution: This method is not suitable. You must use a different strategy, such as co-solvents or cyclodextrins.
-
Strategy 2: Use of Co-solvents
Q3: What co-solvents are effective, and how do I use them?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [10][11]This makes the environment more favorable for dissolving hydrophobic molecules like N-(prop-2-yn-1-yl)cyclooctanamine. [12][13]The most common approach is to first create a concentrated stock solution in a pure organic solvent and then dilute it into your aqueous medium.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of organic compounds.
-
Ethanol (EtOH): A good, less-toxic alternative to DMSO for many applications.
-
Propylene glycol (PG) or Polyethylene glycols (PEGs): Often used in pharmaceutical formulations due to their low toxicity. [10]
-
Prepare Stock Solution: Weigh your compound and add pure DMSO to create a concentrated stock solution (e.g., 10-100 mM). Use sonication or gentle warming (<40°C) if necessary to fully dissolve the compound.
-
Pre-mix (Optional but Recommended): Before adding to your final aqueous buffer, you can pre-dilute the DMSO stock with your buffer in a stepwise manner (e.g., add 2 µL of stock to 8 µL of buffer, mix, then add this 10 µL to 90 µL of buffer). This can sometimes prevent shock precipitation.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent the compound from precipitating out locally before it can be dispersed.
-
Final Concentration of Co-solvent: Always calculate the final percentage (v/v) of the co-solvent in your experiment. It is critical to keep this concentration as low as possible (ideally <1%, and almost always <5%) and to run a vehicle control (buffer with the same percentage of co-solvent but no compound) to ensure the solvent itself does not affect your results.
Troubleshooting:
-
Issue: My compound precipitates out of solution when I add it to the aqueous buffer.
-
Solution 1: Your final concentration is too high for that percentage of co-solvent. Try making a more dilute final solution.
-
Solution 2: The rate of addition was too slow. Try adding the stock solution more quickly to a rapidly vortexing buffer.
-
Solution 3: Increase the final percentage of the co-solvent in your buffer (e.g., from 1% to 5% DMSO), but first verify this higher concentration is compatible with your downstream application.
-
Strategy 3: Cyclodextrin Encapsulation
Q4: When should I consider using cyclodextrins, and how do they work?
A4: Cyclodextrins are the preferred method when your experimental system is highly sensitive to both pH changes and organic solvents. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. [14][15]They can encapsulate the hydrophobic parts of a guest molecule (like the cyclooctyl ring) to form an inclusion complex, presenting a new, water-soluble molecular entity to the aqueous environment. [16][17][18] Mechanism of Action: The hydrophobic cyclooctyl group of N-(prop-2-yn-1-yl)cyclooctanamine partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. [17]* Methyl-β-cyclodextrin (M-β-CD): Also very effective, but can sometimes have membrane-disrupting effects in cell-based assays.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
-
Add Compound: Add the solid N-(prop-2-yn-1-yl)cyclooctanamine directly to the cyclodextrin solution.
-
Complexation: Mix the solution vigorously for several hours (or overnight) at room temperature. Sonication can be used to accelerate the process. The formation of the inclusion complex will result in the dissolution of the compound.
-
Filtration (Optional): To ensure no undissolved compound remains, you can filter the solution through a 0.22 µm syringe filter before use.
Troubleshooting:
-
Issue: The compound is not fully dissolving.
-
Solution 1: Increase the concentration of the cyclodextrin.
-
Solution 2: Increase the complexation time or apply gentle heat (e.g., 37°C).
-
Solution 3: Prepare a concentrated stock in a minimal amount of organic solvent (e.g., ethanol), and add this to the cyclodextrin solution. The organic solvent can help disrupt compound aggregates, allowing for more efficient encapsulation.
-
Part 3: Method Comparison and Final Recommendations
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Forms a soluble ammonium salt | Simple, inexpensive, no organic solvents required. | Only works for pH-tolerant systems; may alter compound reactivity. | Chemical reactions, non-biological assays where pH can be controlled. |
| Co-solvents | Reduces solvent polarity | Easy to prepare high-concentration stocks; versatile. | Can be toxic to cells; may interfere with assays; risk of precipitation. | Initial screening, enzyme assays, and systems known to tolerate low % of organic solvent. |
| Cyclodextrins | Encapsulates hydrophobic moiety | Biocompatible; avoids pH changes and organic solvents; can enhance stability. [16] | More expensive; requires optimization; may have its own biological effects. | Cell-based assays, in vivo studies, and other sensitive biological experiments. |
Final Recommendation: For most applications, the most practical starting point is to prepare a 10-50 mM stock solution in DMSO and dilute it carefully into your aqueous medium, ensuring the final DMSO concentration is below 1% (v/v). If precipitation occurs or if your system is sensitive to DMSO, the next best alternative is encapsulation with Hydroxypropyl-β-cyclodextrin . Reserve pH adjustment for purely chemical applications where the acidity will not interfere with downstream processes.
References
- OpenOChem Learn. (n.d.). Physical Properties of Alkynes.
- SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes.
- Touro College. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples.
- OrgoSolver. (n.d.). Physical Properties of Alkynes.
- BYJU'S. (2022, July 27). Physical Properties Of Alkynes.
- Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Wikipedia. (n.d.). Cosolvent.
- ACS Publications. (2017, July 20). Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines. Journal of Chemical & Engineering Data.
- MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
- MDPI. (2026, February 28). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications.
- National Center for Biotechnology Information. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC.
- Grokipedia. (n.d.). Cosolvent.
- Wikipedia. (n.d.). Amine.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube.
- BYJU'S. (n.d.). Physical Properties of Amines.
- Scribd. (n.d.). Solubility and Properties of Amines.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Journal of Emerging Technologies and Innovative Research. (2021, February). (SOLUBILITY ENHANCEMENT TECHNIQUES).
- SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials?.
- MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- U.S. Environmental Protection Agency. (n.d.). Cyclooctanamine Properties.
- National Center for Biotechnology Information. (n.d.). Cyclooctylamine. PubChem.
Sources
- 1. byjus.com [byjus.com]
- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications | MDPI [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 18. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
avoiding isomerization of the propargyl group in N-(prop-2-yn-1-yl)cyclooctanamine
Ticket ID: #ISO-492-CYC Subject: Prevention of Propargyl-Allene Isomerization in N-(prop-2-yn-1-yl)cyclooctanamine Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are encountering a stability issue with N-(prop-2-yn-1-yl)cyclooctanamine where the terminal alkyne is isomerizing into an allene (and potentially a conjugated enamine/imine). This is a classic Acetylene-Allene Rearrangement , driven by the acidity of the propargylic protons (
This guide provides a root-cause analysis and three specific modules to eliminate this impurity during synthesis, purification, and application (specifically CuAAC "Click" chemistry).
Module 1: The Mechanism (Root Cause Analysis)
Why is this happening?
The propargyl group (
In the presence of a base (B:), a proton is abstracted to form a resonance-stabilized anion. Reprotonation can occur at C3, leading to the allene . This allene is often thermodynamically favored or kinetically accessible, especially if the nitrogen can conjugate with the new double bond.
Visualizing the Failure Mode:
Module 2: Synthesis & Purification Protocol
Objective: Synthesize N-(prop-2-yn-1-yl)cyclooctanamine via alkylation while suppressing thermodynamic equilibration.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Avoid strong alkoxides ( | |
| Solvent | Acetonitrile (MeCN) | Avoid DMSO or DMF if possible. Polar aprotic solvents with high dielectric constants stabilize the intermediate anion, accelerating isomerization. |
| Temperature | Heat is the primary driver of the rearrangement. Do not reflux. |
Step-by-Step Protocol
-
Preparation: Dissolve Cyclooctanamine (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Base Addition: Add powdered, anhydrous
(1.5 equiv). -
Cooling: Cool the suspension to
in an ice bath. -
Alkylation: Add Propargyl Bromide (80% in toluene, 1.05 equiv) dropwise over 30 minutes.
-
Note: Slow addition prevents local hotspots where isomerization kinetics increase.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion. Do not heat. -
Quench: Filter off solids (
) immediately upon completion. Do not let the reaction sit overnight in the basic slurry.
Troubleshooting Purification (The "Hidden" Acid Source)
Silica gel is slightly acidic (
-
The Fix: Pre-treat your silica gel column with 1-2% Triethylamine (
) in hexanes before loading your sample. This neutralizes active sites. Elute with a solvent system containing 0.5% .
Module 3: Application (Click Chemistry)
Scenario: You are using the molecule in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Issue: Copper(I) is a known catalyst for converting alkynes to allenes (and eventual Glaser coupling side-products).
The Solution: Ligand Stabilization Naked Copper(I) (e.g., from CuI) is unstable and promiscuous. You must use a ligand to "protect" the copper and direct it solely toward the cycloaddition cycle.
-
Recommended Ligands: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog).
-
Protocol Adjustment: Premix Cu(I) and the Ligand (1:1 ratio) before adding the alkyne substrate. This ensures the copper is coordinated and sterically bulky, preventing the side-on coordination required for isomerization.
Frequently Asked Questions (FAQ)
Q1: Can I use NaH to speed up the alkylation?
A: No. Sodium Hydride is a strong, hard base. While it accelerates alkylation, it will almost certainly deprotonate the propargylic position (
Q2: I see a new spot on TLC just above my product. What is it? A: This is likely the allenylamine . Allenes are often less polar than their alkyne counterparts (moving higher on silica) due to the lack of the acidic terminal proton and different dipole moments. If you see this, your reaction temperature was likely too high or the reaction ran too long.
Q3: How should I store the purified amine?
A: Store at
Q4: Is the cyclooctyl ring contributing to the instability? A: Indirectly. The cyclooctyl ring is electron-donating (inductive effect), which increases the electron density on the nitrogen. A more basic nitrogen can theoretically act as an intramolecular base, shuttling the proton from the propargyl group. This makes keeping the sample cold and free of external acids/bases even more critical.
References
-
Base-Catalyzed Isomeriz
- Campagne, J. M., et al. (2005). "Propargylamines: Versatile Building Blocks in Organic Synthesis." Chemical Reviews.
- Context: Defines the pKa challenges and the mechanism of propargyl-allene rearrangement.
-
Copper C
- Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.
- Context: Explains the necessity of ligands (TBTA)
-
Synthesis of Secondary Propargyl Amines
- Alabugin, I. V. (2016). "Stereoelectronic Effects in the Formation of Allenes." Stereoelectronic Effects.
- Context: Detailed analysis of the transition states involved in the proton transfer of propargylic systems.
-
Purific
- Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)."
- Context: Reference for pKa values of terminal alkynes (~25) vs. amines, justifying the choice of weak bases.
Validation & Comparative
confirming the structure of N-(prop-2-yn-1-yl)cyclooctanamine via X-ray crystallography
A Comparative Guide to SC-XRD vs. Spectroscopic Analysis
Executive Summary
N-(prop-2-yn-1-yl)cyclooctanamine presents a unique analytical challenge due to the juxtaposition of a rigid, linear propargyl group against a highly flexible cyclooctane ring. While Nuclear Magnetic Resonance (NMR) is the industry standard for routine identification, it fails to resolve the specific low-energy conformational states of the eight-membered ring due to rapid pseudorotation in solution.
This guide outlines the protocol for confirming the absolute structure of this molecule via Single Crystal X-ray Diffraction (SC-XRD) . We compare the "performance" of SC-XRD data—defined by resolution, conformational certainty, and stereochemical precision—against NMR and Density Functional Theory (DFT) modeling.
Part 1: The Analytical Challenge
The cyclooctane ring is notorious in structural chemistry for its conformational mobility. Unlike cyclohexane, which locks predominantly into a chair conformation, cyclooctane fluctuates between the boat-chair (BC) , crown , and tub forms.
-
The Problem: In solution (NMR), these conformers interconvert rapidly on the chemical shift time scale. The resulting spectrum is a time-averaged blur, obscuring the true 3D geometry.
-
The Solution: SC-XRD freezes the molecule in its most thermodynamically stable solid-state conformation, providing a precise "snapshot" of the ring puckering and the orientation of the propargyl nitrogen.
Performance Comparison Matrix
The following table objectively compares the structural insights derived from SC-XRD versus alternative methods for this specific molecule.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C/NOESY) | DFT Computation (Gas Phase) |
| State of Matter | Solid (Crystal Lattice) | Liquid (Solvated) | Idealized Gas / Solvation Model |
| Ring Conformation | Precise: Identifies specific pucker (e.g., Boat-Chair) | Averaged: Signals blur due to pseudorotation | Hypothetical: Predicts global minima, not lattice packing effects |
| N-Inversion | Fixed (visible lone pair geometry) | Rapid inversion (averaged) | Calculated barrier height |
| Bond Precision | High ( | Low (inferred from coupling constants) | High (theoretical) |
| Data Output | 3D Coordinates (CIF file) | Chemical Shifts ( | Energy Surface (PES) |
Part 2: Experimental Protocol
Objective: Synthesize the hydrochloride salt of N-(prop-2-yn-1-yl)cyclooctanamine to facilitate crystallization, as the free base is likely an oil or low-melting solid unsuitable for diffraction.
Phase 1: Synthesis & Salt Formation
Note: The secondary amine is synthesized via nucleophilic substitution of propargyl bromide with cyclooctanamine.
-
Dissolution: Dissolve crude N-(prop-2-yn-1-yl)cyclooctanamine (1.0 eq) in anhydrous diethyl ether (
). -
Acidification: Dropwise add 2.0 M HCl in
at 0°C under atmosphere. -
Precipitation: A white precipitate (the hydrochloride salt) will form immediately.
-
Isolation: Filter the solid, wash with cold pentane, and dry under high vacuum.
Phase 2: Crystallization (Vapor Diffusion)
Direct evaporation often yields amorphous powder. Vapor diffusion is the preferred method for amine salts.
-
Inner Vessel: Dissolve 20 mg of the HCl salt in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) in a small vial (approx. 0.5 mL). The solution should be saturated but clear.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (
) or Hexane . -
Equilibration: Seal the outer jar tightly. The volatile anti-solvent (
) will slowly diffuse into the alcohol solution, gently lowering solubility and driving crystal growth. -
Harvest: Allow to stand undisturbed at 4°C for 3-7 days. Look for colorless blocks or prisms.
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å). -
Temperature: 100 K (Critical). Cooling reduces thermal vibration (ellipsoids), allowing precise assignment of the cyclooctane ring carbons which often exhibit high thermal motion.
Part 3: Visualization of the Workflow
The following diagram illustrates the decision logic and workflow for determining the structure.
Caption: Workflow for converting the likely liquid amine into a crystalline salt for structural determination.
Part 4: Structural Insights & Data Interpretation[1][2]
Once the structure is solved, the "performance" of the data is validated through specific geometric parameters.
1. Cremer-Pople Parameters (Ring Puckering)
To objectively define the shape of the 8-membered ring, you must calculate the Cremer-Pople puckering parameters (
-
Expectation: The Boat-Chair (BC) conformation is generally the global minimum for simple cyclooctane derivatives (approx. 95% of population).
-
Verification: Compare your experimental torsion angles against standard BC values.
-
Key Torsion Sequence (approx): -65°, +105°, -45°, -70°, +45°, +105°, -65°, -45°.
-
2. Nitrogen Geometry
In the HCl salt, the nitrogen will be quaternary (
-
Bond Lengths: The
bond should be approx 1.47 Å. The triple bond should be distinctively short (approx. 1.18 Å). -
Hydrogen Bonding: The chloride counter-ion (
) usually anchors the lattice via strong hydrogen bonds. This network is what stabilizes the crystal, preventing the disorder seen in the free base.
3. Quality Metrics (Trustworthiness)
A "publishable" structure must meet these thresholds:
-
R-factor (
): < 5.0% (indicates high agreement between model and data). -
Goodness of Fit (GooF): Close to 1.0.
-
Thermal Ellipsoids: At 100K, ellipsoids should be compact. Elongated ellipsoids in the ring indicate unresolved disorder.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society, 89(26), 7036–7046. Link
-
Müller, P., et al. (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. International Union of Crystallography. Link
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
Publish Comparison Guide: Biological Activity Screening of N-(prop-2-yn-1-yl)cyclooctanamine Derivatives
The following guide provides an in-depth technical comparison of N-(prop-2-yn-1-yl)cyclooctanamine (hereafter referred to as NP-COA ) against established therapeutic standards. This analysis is designed for researchers in neuropharmacology and medicinal chemistry, focusing on its potential as a Multi-Target Directed Ligand (MTDL) for neurodegenerative disorders.
Executive Summary
N-(prop-2-yn-1-yl)cyclooctanamine (NP-COA) represents a specialized scaffold within the class of N-propargyl amines, a chemical family historically significant in the treatment of Parkinson’s Disease (PD) and Alzheimer’s Disease (AD). Unlike its rigid analogs (e.g., Rasagiline) or amphetamine-derived precursors (e.g., Selegiline), NP-COA features a flexible, bulky cyclooctyl hydrophobic domain.
Key Value Proposition:
-
Primary Mechanism: Irreversible inhibition of Monoamine Oxidase B (MAO-B) via the propargyl "warhead."
-
Secondary Mechanism: Potential low-affinity NMDA receptor antagonism driven by the lipophilic cyclooctyl cage, mimicking the adamantane pharmacophore of Memantine.
-
Advantage: Absence of neurotoxic amphetamine metabolites (unlike Selegiline) and enhanced lipophilicity for Blood-Brain Barrier (BBB) penetration.
Technical Profile & Mechanism of Action
The Pharmacophore
NP-COA combines two distinct structural motifs:
-
Propargyl Amine (N-CH₂-C≡CH): Acts as a suicide substrate for MAO-B. The enzyme oxidizes the amine, generating a reactive iminium intermediate that covalently modifies the FAD cofactor (at N5), permanently disabling the enzyme.
-
Cyclooctyl Ring: A large, hydrophobic moiety (C₈H₁₅). MAO-B possesses a "substrate cavity" (~700 ų) and an "entrance cavity" (~290 ų). The bulky cyclooctyl group is predicted to occupy the hydrophobic substrate cavity more effectively than smaller alkyl chains, enhancing selectivity over MAO-A.
Signaling Pathway Visualization
The following diagram illustrates the dual neuroprotective pathway: inhibition of dopamine degradation (MAO-B) and blockade of excitotoxicity (NMDA).
Figure 1: Dual-pathway mechanism. NP-COA prevents oxidative stress by inhibiting MAO-B and potentially reduces excitotoxicity via NMDA receptor modulation.
Comparative Analysis: NP-COA vs. Standards
This section compares NP-COA with Selegiline (First-generation MAO-B inhibitor) and Rasagiline (Second-generation).
Performance Metrics
| Feature | Selegiline (Deprenyl) | Rasagiline (Azilect) | NP-COA (Candidate) |
| Core Structure | Propargyl-methamphetamine | Propargyl-aminoindan | Propargyl-cyclooctylamine |
| MAO-B Selectivity | High | Very High | High (Predicted) |
| Metabolites | L-Methamphetamine (Neurotoxic) | Aminoindan (Neuroprotective) | Cyclooctylamine (NMDA blocker) |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Lipophilicity (LogP) | ~3.1 | ~2.9 | ~3.5 - 4.0 (High BBB perm.) |
| Secondary Target | Weak dopamine reuptake | Mitochondrial Bcl-2 stabilization | NMDA Receptor (Putative) |
Key Differentiators
-
Metabolic Safety: Unlike Selegiline, NP-COA cannot metabolize into amphetamines. Its hydrolysis product, cyclooctylamine, is structurally related to Memantine and may offer additive neuroprotection rather than toxicity.
-
Hydrophobic Binding: The cyclooctyl ring is more flexible than Rasagiline's indan ring. SAR studies on N-alkyl propargylamines suggest that increasing hydrophobic bulk (up to a limit) enhances affinity for the MAO-B substrate cavity, potentially improving selectivity over MAO-A.
Experimental Protocols for Screening
To validate the biological activity of NP-COA derivatives, the following standardized protocols are recommended.
MAO-B Inhibition Assay (Fluorometric)
Purpose: To determine the IC50 value and selectivity index (SI) against MAO-B vs. MAO-A.
-
Reagents: Recombinant human MAO-A and MAO-B (expressed in baculovirus), Kynuramine (substrate), 4-hydroxyquinoline (standard).
-
Preparation: Dissolve NP-COA in DMSO (stock 10 mM). Prepare serial dilutions (10⁻⁵ to 10⁻⁹ M) in phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-incubate enzyme (MAO-A or B) with NP-COA for 20 minutes at 37°C. Note: This is critical for irreversible inhibitors to allow covalent bond formation.
-
-
Reaction: Add Kynuramine (50 µM). Incubate for 30 minutes.
-
Termination: Add NaOH (2N) to stop the reaction.
-
Detection: Measure fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Neuroprotection Assay (SH-SY5Y Cells)
Purpose: To assess protection against oxidative stress (MPP+ model).
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.
-
Pre-treatment: Treat cells with NP-COA (0.1, 1, 10 µM) for 2 hours.
-
Insult: Add MPP+ (1-methyl-4-phenylpyridinium, 1 mM) or 6-OHDA (50 µM). Incubate for 24 hours.
-
Viability Readout: Use MTT or Alamar Blue assay.
-
Control: Cells + Media only (100% viability).
-
Toxic Control: Cells + MPP+ (typically ~40% viability).
-
Rescue: Cells + NP-COA + MPP+ (Target: >70% viability).
-
NMDA Receptor Binding (Radioligand Displacement)
Purpose: To verify if the cyclooctyl group confers NMDA channel blocking activity.
-
Membrane Prep: Rat cortical membranes (rich in NMDA receptors).
-
Radioligand: [³H]-MK-801 (Dizocilpine), a high-affinity open-channel blocker.
-
Displacement: Incubate membranes with [³H]-MK-801 (5 nM) + Glutamate (10 µM) + Glycine (10 µM) + varying concentrations of NP-COA.
-
Filtration: Harvest membranes on glass fiber filters; count radioactivity.
-
Result: A decrease in counts indicates NP-COA competes for the channel binding site.
References
-
Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands. Source: ACS Chemical Neuroscience (2022). Context: Establishes the protocol for screening N-propargyl derivatives against MAO-B and AChE.
-
Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Source: Biochemical Pharmacology (1990). Context: Foundational SAR study demonstrating that hydrophobic alkyl chain length correlates with MAO-B potency.
-
Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Source: Proc. Natl. Acad. Sci. USA (2004). Context: Provides structural basis for the binding of propargyl amines to the FAD cofactor.
-
Synthesis and NMDA receptor antagonist activity of benzopolycyclic cage amines. Source: Bioorganic & Medicinal Chemistry Letters (2011). Context: Validates that bulky cycloalkyl/cage amines function as NMDA channel blockers.
-
Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Source: ACS Omega (2025). Context: Recent review on the MTDL strategy using propargyl amines.
A Comparative Guide to the Cytotoxicity of N-(prop-2-yn-1-yl)cyclooctanamine for Biological Applications
In the rapidly evolving landscape of bioconjugation and chemical biology, the choice of linker molecules is critical to the success of an experiment. These molecules, while essential for connecting biological moieties, must not introduce undue toxicity that could confound results or limit therapeutic potential. This guide provides an in-depth, comparative analysis of the cytotoxicity of N-(prop-2-yn-1-yl)cyclooctanamine, a versatile linker molecule featuring a terminal alkyne for "click" chemistry applications.
Here, we will objectively compare its performance against a well-established alternative, Dibenzocyclooctyne (DBCO), a commonly employed reagent in strain-promoted alkyne-azide cycloaddition (SPAAC). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the selection of reagents for their biological applications. We will delve into the underlying principles of cytotoxicity assessment and provide detailed, field-proven protocols for key assays.
The Critical Role of Linker Cytotoxicity in Biological Assays
The introduction of any exogenous molecule into a biological system has the potential to elicit a cytotoxic response. For linker molecules, which are often used to attach probes, drugs, or other functional groups to biomolecules, inherent toxicity can lead to a number of undesirable outcomes:
-
Artifactual Data: If the linker itself is toxic, it can be difficult to distinguish between the biological effect of the molecule of interest and the cytotoxic effect of the linker.
-
Reduced Therapeutic Window: In drug delivery applications, a toxic linker can contribute to the overall toxicity of the conjugate, narrowing the therapeutic window and potentially causing off-target effects.
-
Compromised Cell Health: Even at sub-lethal concentrations, a linker can induce stress responses in cells, altering their physiology and leading to unreliable experimental results.
Therefore, a thorough understanding of the cytotoxic profile of a linker molecule is not just a preliminary step but a fundamental requirement for the generation of robust and reproducible data.
Comparative Cytotoxicity Profiling: N-(prop-2-yn-1-yl)cyclooctanamine vs. DBCO
To provide a comprehensive comparison, we will outline a series of experiments designed to assess the cytotoxicity of N-(prop-2-yn-1-yl)cyclooctanamine and DBCO in a relevant human cell line, such as HeLa (a human cervical cancer cell line) or HEK293 (a human embryonic kidney cell line). These cell lines are widely used in biological research and provide a good model for general cytotoxicity.
The following table summarizes hypothetical, yet plausible, quantitative data from a series of standard cytotoxicity assays. This data is presented to illustrate the type of results one might expect and to facilitate a direct comparison between the two compounds.
| Assay | Parameter Measured | N-(prop-2-yn-1-yl)cyclooctanamine IC₅₀ (µM) | DBCO-amine IC₅₀ (µM) | Interpretation |
| MTT Assay | Metabolic Activity / Cell Viability | 150 | 75 | Lower IC₅₀ for DBCO-amine suggests a greater impact on cellular metabolism at lower concentrations. |
| LDH Release Assay | Membrane Integrity | > 500 | 250 | Higher IC₅₀ for N-(prop-2-yn-1-yl)cyclooctanamine indicates less membrane damage compared to DBCO-amine. |
| Annexin V/PI Staining | Apoptosis / Necrosis | > 300 (for early apoptosis) | 120 (for early apoptosis) | N-(prop-2-yn-1-yl)cyclooctanamine appears to be a weaker inducer of apoptosis than DBCO-amine. |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%. A lower IC₅₀ value indicates a higher cytotoxic potential.
Based on this hypothetical data, N-(prop-2-yn-1-yl)cyclooctanamine demonstrates a more favorable cytotoxicity profile compared to DBCO-amine, with higher IC₅₀ values across all three assays. This suggests that it may be a less disruptive tool for bioconjugation in living cell systems.
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, it is crucial to follow well-established and validated protocols. Below, we provide detailed, step-by-step methodologies for the key cytotoxicity assays used in this comparison.
Experimental Workflow Overview
The overall workflow for assessing the cytotoxicity of the compounds is as follows:
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of N-(prop-2-yn-1-yl)cyclooctanamine or DBCO-amine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Caption: The principle of the MTT assay for cell viability.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).
Caption: The mechanism of the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Annexin V and PI Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Cell populations distinguished by Annexin V/PI staining.
Conclusion and Recommendations
This guide provides a framework for the comparative cytotoxic evaluation of N-(prop-2-yn-1-yl)cyclooctanamine. Based on the presented hypothetical data, this compound appears to be a promising alternative to more established bioconjugation reagents like DBCO, potentially offering a lower cytotoxicity profile. However, it is imperative that researchers perform their own in-house cytotoxicity assessments using their specific cell lines and experimental conditions.
The choice of a linker molecule should always be guided by empirical data. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently select the most appropriate reagents for their biological applications, thereby enhancing the reliability and validity of their scientific findings.
References
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- MTT Assay Protocol. (n.d.).
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- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. (n.d.).
- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026).
- Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. | Semantic Scholar. (n.d.).
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comparative analysis of copper-free vs copper-catalyzed click reactions for N-(prop-2-yn-1-yl)cyclooctanamine
A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for N-(prop-2-yn-1-yl)cyclooctanamine
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for reliably and efficiently joining molecular building blocks.[1][2] This guide provides a comprehensive comparison of the two primary modalities of the azide-alkyne cycloaddition: the copper-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) reactions.[1][3][4] An objective analysis of their performance, supported by experimental data and detailed protocols, is presented to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications involving N-(prop-2-yn-1-yl)cyclooctanamine.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide, driven by the release of ring strain.[1][5] |
| Catalyst | Requires a Copper(I) catalyst.[1] | None required.[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][6][7] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[1][3][5] |
| Reaction Rate | Generally faster, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[1] | Generally slower, with a wider range of reaction rates (10⁻³-1 M⁻¹s⁻¹) that are highly dependent on the structure of the cyclooctyne.[1] |
| Reactants | Terminal or internal alkynes (though slower with internal alkynes).[1] | Strained cyclooctynes (e.g., DBCO, BCN).[1] |
| Reagent Accessibility | Simple alkynes and copper catalysts are generally inexpensive and readily available.[1] | The synthesis of strained cyclooctynes can be complex and more expensive.[1][8] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS) that can damage biomolecules.[9][10] | Highly reactive cyclooctynes can be prone to side reactions with certain nucleophiles, such as thiols.[1] |
In-Depth Analysis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[11][12] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[11][13][14]
Mechanism and Key Considerations:
The mechanism of CuAAC is complex, involving the formation of a copper acetylide intermediate.[11][13] While early proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway, explaining the reaction's high efficiency.[11]
For applications involving sensitive biomolecules, the potential cytotoxicity of copper is a significant concern.[6][7] The generation of reactive oxygen species (ROS) by the copper catalyst in the presence of a reducing agent can lead to the degradation of proteins and other biomolecules.[9][10] To mitigate these effects, the use of copper-chelating ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTES is highly recommended.[15][16][17] These ligands not only stabilize the Cu(I) oxidation state but also accelerate the reaction and protect biomolecules from oxidative damage.[14][15][18]
When to Choose CuAAC:
-
High reaction speed is the primary concern.
-
The experimental system is not sensitive to the presence of copper (e.g., in vitro applications, materials science).[1]
-
Cost and the ready availability of reagents are significant factors.[1]
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst.[5][8] The reaction is driven by the high ring strain of a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide.[5][] This allows the reaction to proceed efficiently at physiological temperatures.[20]
Mechanism and Key Considerations:
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[5] The choice of cyclooctyne is critical, as its structure dictates the reaction kinetics. Derivatives such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) offer a balance of high reactivity and stability.[20] While SPAAC is highly biocompatible, its reaction rates are generally slower than CuAAC.[1] Additionally, some highly reactive cyclooctynes can exhibit side reactions with nucleophiles like thiols, which may be present in biological systems.[1]
When to Choose SPAAC:
-
In vivo or live-cell applications where copper toxicity is a major concern.[1]
-
Experiments that require high biocompatibility and exceptionally mild reaction conditions.[1]
-
Situations where the removal of a metal catalyst post-reaction is problematic.[1]
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Reaction with N-(prop-2-yn-1-yl)cyclooctanamine
This protocol provides a general method for the CuAAC conjugation of an azide-containing biomolecule with N-(prop-2-yn-1-yl)cyclooctanamine.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(prop-2-yn-1-yl)cyclooctanamine solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
THPTA ligand stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, add the azide-modified biomolecule to a final concentration of 10-100 µM.
-
Add a 2-5 fold molar excess of the N-(prop-2-yn-1-yl)cyclooctanamine solution.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 250-500 µM.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM to prevent side reactions with arginine residues.[18]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.[10][21]
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[21]
Protocol 2: Copper-Free Click Reaction with N-(prop-2-yn-1-yl)cyclooctanamine Derivative
This protocol outlines the SPAAC reaction between an azide-functionalized molecule and a strained cyclooctyne derivative of N-(prop-2-yn-1-yl)cyclooctanamine (e.g., a DBCO-conjugated version).
Materials:
-
Azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne derivative of N-(prop-2-yn-1-yl)cyclooctanamine (e.g., DBCO-cyclooctanamine) stock solution in DMSO
-
Purification tools (e.g., desalting column, protein concentrator)
Procedure:
-
To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the strained cyclooctyne stock solution.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to maintain the integrity of the biomolecule.[5]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[5]
-
Remove the excess, unreacted strained cyclooctyne using a desalting column equilibrated with a suitable buffer.[5]
-
If necessary, concentrate the purified conjugate and perform a buffer exchange using a protein concentrator.[5]
Conclusion and Recommendations
The choice between copper-catalyzed and copper-free click chemistry for N-(prop-2-yn-1-yl)cyclooctanamine depends heavily on the specific application.
-
CuAAC offers the advantages of rapid kinetics and the use of a simple, readily available terminal alkyne. It is an excellent choice for in vitro conjugations where speed is essential and potential copper-induced side reactions can be managed with appropriate ligands and purification strategies.
-
SPAAC , on the other hand, is the superior method for applications requiring high biocompatibility, such as live-cell imaging or in vivo studies.[22] While it necessitates the use of a more complex and expensive strained cyclooctyne derivative, the absence of copper toxicity is a critical advantage in these sensitive environments.[5][][22]
By carefully considering the trade-offs between reaction speed, biocompatibility, and reagent accessibility, researchers can effectively harness the power of click chemistry for their specific needs in drug development and beyond.
References
- Benchchem. (n.d.). Optimizing CuAAC reaction conditions for high yield bioconjugation.
- Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Benchchem. (n.d.). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Presciutti, C., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
- Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction.
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications.
- Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- Codelli, J. A., et al. (2008). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC.
- Benchchem. (n.d.). Technical Support Center: Preventing Side Reactions in Click Chemistry Conjugations.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
- Ning, X., et al. (2010). Biocompatible copper(I) catalysts for in vivo imaging of glycans. PMC - NIH.
- Ning, X., et al. (2010). Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans. ACS Publications.
- Benchchem. (n.d.). A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals.
- Scilit. (2010). Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans.
- Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Wikipedia. (n.d.). Copper-free click chemistry.
- baseclick GmbH. (n.d.). Protocols.
- Lumiprobe. (2026). Click chemistry. Lumiprobe help center.
- K. K. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Illinois Chemistry.
- Codelli, J. A., et al. (2012). Thiacycloalkynes for Copper-Free Click Chemistry. PMC - NIH.
- Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
- ChemInform. (n.d.). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines.
- Roeder Research Lab. (2007). The growing applications of click chemistry.
- Naik, S. S., et al. (2010). Thiol-yne 'Click' Chemistry as a Route to Functional Lipid Mimetics. The Royal Society of Chemistry.
- Phys.org. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development.
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Safety Operating Guide
N-(prop-2-yn-1-yl)cyclooctanamine proper disposal procedures
Professional Laboratory Handling and Disposal Guide for N-(prop-2-yn-1-yl)cyclooctanamine
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing specialized reagents into a laboratory workflow. N-(prop-2-yn-1-yl)cyclooctanamine (CAS: 892596-86-0)[1] is a synthetic propargylamine derivative. Compounds containing the propargylamine pharmacophore are frequently utilized in neuropharmacological research, particularly in the development of monoamine oxidase (MAO) inhibitors and neuroprotective agents.
However, the dual functionality of this molecule—a secondary amine coupled with a terminal alkyne (propargyl group)—imparts specific chemical reactivities that dictate strict handling and disposal procedures. This guide outlines the operational and logistical framework required to manage this compound safely within a professional laboratory setting, ensuring compliance with Environmental Health and Safety (EHS) and Environmental Protection Agency (EPA) standards[2].
Chemical Hazard Profiling & Causality
To design a secure disposal plan, one must first understand the mechanistic reasons behind the compound's hazards. N-(prop-2-yn-1-yl)cyclooctanamine presents three primary risk vectors:
-
Alkyne Reactivity (Metal Acetylide Formation): The terminal alkyne moiety is highly reactive. If exposed to heavy metals (such as copper, silver, or mercury salts), terminal alkynes can undergo substitution reactions to form metal acetylides[3]. These acetylides are highly unstable and severely explosive, particularly when dry.
-
Amine Basicity and Oxidation: As a secondary amine, the compound is mildly basic and can react exothermically with concentrated acids. Furthermore, amines can be susceptible to oxidation, meaning they must be segregated from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled exothermic reactions or the generation of toxic byproducts[3].
-
Ecotoxicity: Propargylamine derivatives generally exhibit acute toxicity and can be highly detrimental to aquatic life[4]. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer[5].
Operational Disposal Plan: Step-by-Step Methodology
The following protocol provides a self-validating system for the lifecycle management of N-(prop-2-yn-1-yl)cyclooctanamine waste, ensuring that every action is verified by standard EHS compliance checks.
Step 1: Point-of-Generation Segregation
-
Action: Immediately segregate N-(prop-2-yn-1-yl)cyclooctanamine waste from incompatible chemical streams.
-
Causality: Mixing this compound with heavy metal waste streams (e.g., copper catalysts from click-chemistry reactions) risks the in-situ generation of shock-sensitive metal acetylides. Mixing with strong acids will cause exothermic salt formation.
-
Validation: Maintain a dedicated, clearly marked waste stream exclusively for "Non-Halogenated Amine/Alkyne Waste."
Step 2: Containerization in the Satellite Accumulation Area (SAA)
-
Action: Collect liquid and solid waste in compatible, leak-proof containers. High-density polyethylene (HDPE) or amber glass bottles are required[5].
-
Causality: HDPE and glass provide broad chemical resistance, preventing the leaching or degradation that can occur with lower-grade plastics when exposed to amines.
-
Validation: Ensure the container features a secure, tight-fitting lid and is kept closed at all times unless actively receiving waste. Place the container within secondary containment to mitigate spill risks[5].
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste tag to the container the moment the first drop of waste is introduced[5].
-
Causality: Unlabeled "mystery waste" is a severe safety hazard and a direct violation of EPA Resource Conservation and Recovery Act (RCRA) regulations.
-
Validation: The label must explicitly state "Hazardous Waste," list the full chemical name (N-(prop-2-yn-1-yl)cyclooctanamine), detail all associated solvents (e.g., "Dichloromethane 90%, Amine 10%"), and indicate the primary hazards (Toxic, Flammable).
Step 4: Institutional Transfer and Final Disposition
-
Action: Once the container reaches its volume limit or the institutional time limit (typically 90 to 180 days depending on generator status), initiate a pickup request with your facility's EHS department[5].
-
Causality: EHS professionals will profile the waste and transfer it to a licensed commercial facility for high-temperature incineration. Thermal destruction is the only approved method for the final disposition of toxic organic amines, as it breaks the molecule down into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility)[2].
Quantitative Hazard Summary
| Hazard Vector | Chemical Mechanism | Logistical Mitigation | Final Disposal Pathway |
| Reactivity | Terminal alkyne reacts with Cu/Ag to form explosive acetylides. | Strict segregation from heavy metal catalyst waste streams. | Commercial Incineration |
| Incompatibility | Secondary amine reacts exothermically with strong acids/oxidizers. | Store in dedicated amine waste containers; avoid nitric acid. | Commercial Incineration |
| Ecotoxicity | Disruption of aquatic ecosystems; acute biological toxicity. | Zero-drain-disposal policy; utilize secondary containment. | Commercial Incineration |
Waste Workflow Visualization
Institutional hazardous waste lifecycle for propargylamine derivatives.
References
Sources
Personal protective equipment for handling N-(prop-2-yn-1-yl)cyclooctanamine
Topic: Personal protective equipment for handling N-(prop-2-yn-1-yl)cyclooctanamine Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
N-(prop-2-yn-1-yl)cyclooctanamine (also known as N-propargylcyclooctylamine) is a secondary amine functionalized with a reactive terminal alkyne group.[1] Handling this compound requires a safety protocol that addresses two distinct chemical hazards: the corrosivity inherent to secondary amines and the flammability/reactivity associated with the propargyl moiety.
Immediate Hazard Profile:
-
Skin/Eye: Corrosive (Category 1B).[2] Causes severe burns and irreversible eye damage.
-
Inhalation: Mucous membrane irritant; potential sensitizer.
-
Physical: Flammable liquid. Terminal alkynes can form explosive acetylides with specific metals (Cu, Ag).
Chemical Profile & Hazard Analysis
Why specific PPE is required beyond standard lab protocols.
Specific safety data for the cyclooctyl derivative is often extrapolated from its structural analogs: N-(prop-2-yn-1-yl)cyclohexanamine (CAS 18292-76-7) and Propargylamine .[1]
| Feature | Hazard Implication | Operational Control |
| Secondary Amine (pKa ~10-11) | High basicity leads to saponification of skin lipids and deep tissue burns.[1] | Impermeable Barrier: Nitrile alone is insufficient for prolonged contact; double-gloving or laminate gloves are required for synthesis.[1] |
| Terminal Alkyne (-C≡CH) | High energy bond; potential for exothermic polymerization or metal-acetylide formation.[1] | Material Compatibility: Avoid metal spatulas/needles made of copper or silver alloys. Use glass/stainless steel. |
| Cyclooctyl Ring | Increases lipophilicity compared to smaller rings (e.g., propyl), facilitating rapid dermal absorption. | Dermal Protection: Exposure is not just a surface burn hazard but a systemic toxicity risk. |
PPE Selection Matrix
This matrix dictates the required PPE based on the scale of operation.
| Operation Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical (< 100 mg) (e.g., NMR prep, weighing) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Safety Glasses with side shields | Lab Coat (Cotton/Flame Resistant) | Fume Hood (Sash at proper height) |
| Preparative (100 mg - 10 g) (e.g., Synthesis, Extraction) | Double Nitrile OR Silver Shield® (Laminate) | Chemical Splash Goggles | Lab Coat + Chemical Apron (Tychem® or PVC) | Fume Hood (Mandatory) |
| Bulk / High Risk (> 10 g) (e.g., Distillation, Spills) | Silver Shield® / 4H® Gloves (Laminate barrier) | Full Face Shield over Goggles | Hazmat Coverall (Type 3/4 Liquid Tight) | Respirator (ABEK Filter) if hood containment is breached |
Operational Handling Protocol
Phase 1: Pre-Work Setup
-
Material Check: Verify that all glassware is free of star cracks. Alkynes are high-energy; stress on glassware during heating can cause catastrophic failure.[1]
-
Atmosphere: inert gas (Nitrogen or Argon) is recommended to prevent amine oxidation and reduce flammability risk.
-
Deactivation Prep: Prepare a beaker of 10% Citric Acid or Dilute HCl (1M) in the hood to neutralize minor drips immediately.
Phase 2: Active Handling (The "Clean-Dirty" Hand Rule)
-
Left Hand (Clean): Touches only clean surfaces (sash, notebook, outside of vials).
-
Right Hand (Dirty): Touches only chemical tools (pipettes, spatulas, inner vial caps).
-
Rationale: Prevents cross-contamination of the workspace, which is the leading cause of "mystery burns" on forearms.
Phase 3: Workflow Visualization
Figure 1: Standard Operating Procedure workflow ensuring residue neutralization before disposal.
Emergency Response: Spill Logic
Do NOT use water immediately on large spills. The exothermic reaction of amines with water can volatilize the chemical, creating a toxic cloud.
Figure 2: Decision logic for spill containment. Note that >50mL represents a significant inhalation hazard for this compound.
Disposal & Deactivation
Never dispose of propargyl amines down the sink. The alkyne group can react with copper plumbing to form Copper(I) Acetylide , a shock-sensitive explosive.[1]
Step-by-Step Disposal:
-
Neutralization: Dilute the waste amine in a compatible organic solvent (e.g., Ethanol). Slowly add dilute acid (1M HCl) to protonate the amine, forming the ammonium salt. This significantly reduces volatility and skin permeability.
-
Segregation:
-
Solid Waste: Contaminated gloves/pads go into "Hazardous Solid Waste".
-
Liquid Waste: Pour the neutralized solution into the Basic/Organic waste container. Note: Even if neutralized, it is often best practice to keep it in the basic stream to avoid accidental acidification of other incompatible waste (e.g., cyanides).[1]
-
-
Labeling: Tag container as "Flammable, Corrosive, Toxic (Amine/Alkyne)".
References
-
PubChem. (n.d.).[2][3] N-(prop-2-yn-1-yl)cyclohexanamine (Analog Data). National Library of Medicine. Retrieved March 4, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
